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  • Product: (S)-Methyl 3-Aminopentanoate
  • CAS: 1086106-57-1

Core Science & Biosynthesis

Foundational

Chiral purity of (S)-Methyl 3-Aminopentanoate

An In-Depth Technical Guide to the Chiral Purity Analysis of (S)-Methyl 3-Aminopentanoate For Researchers, Scientists, and Drug Development Professionals Executive Summary In modern pharmaceutical development, the stereo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chiral Purity Analysis of (S)-Methyl 3-Aminopentanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern pharmaceutical development, the stereochemical identity of a molecule is as fundamental as its chemical structure. For chiral molecules, individual enantiomers can exhibit vastly different pharmacological and toxicological profiles. (S)-Methyl 3-aminopentanoate, a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its enantiomeric purity is not merely a quality control measure but a critical step in guaranteeing the safety and efficacy of the final drug product. This guide provides a comprehensive technical overview of the state-of-the-art analytical methodologies for determining the chiral purity of (S)-Methyl 3-aminopentanoate, grounded in scientific principles and regulatory expectations. We will explore chromatographic and spectroscopic techniques, offering field-proven insights into experimental design, causality, and data interpretation.

The Imperative of Chirality in Pharmaceutical Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a central concept in drug design and development. These mirror-image isomers, known as enantiomers, often interact differently with the chiral environment of the human body, such as enzymes and receptors.[1] This can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active, inactive, or even responsible for adverse effects (the distomer).

The profound impact of stereochemistry on drug performance has led regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to establish stringent guidelines. There is a clear regulatory preference for developing single-enantiomer drugs over racemic mixtures.[2][3][4] The FDA's 1992 policy statement on stereoisomeric drugs mandates that the stereoisomeric composition of a new drug be known and controlled.[5] Consequently, the development of robust, validated, and stereospecific analytical methods is a prerequisite for regulatory approval.

(S)-Methyl 3-Aminopentanoate: A Profile

(S)-Methyl 3-aminopentanoate is a valuable chiral intermediate. Its structure, featuring a stereocenter at the C3 position, makes it a precursor for more complex chiral molecules. The primary chiral impurity of concern is its mirror image, (R)-Methyl 3-aminopentanoate. The presence of this (R)-enantiomer can arise from the starting materials or non-stereoselective steps in the synthesis process.[6][7] Therefore, precise quantification of the (R)-enantiomer is essential to control the quality of the intermediate and the final API.

Chromatographic Approaches to Enantiomeric Purity Determination

Chromatographic techniques are the gold standard for chiral analysis, offering high-resolution separation of enantiomers.[1] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties and the specific requirements of the analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times.

The Principle of Chiral Recognition: The core of the separation lies in the differential, transient interactions between the enantiomers and the chiral selector immobilized on the stationary phase. For amino esters like Methyl 3-aminopentanoate, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective.[8][9] The chiral recognition mechanism involves a combination of hydrogen bonding (with the amine and ester groups), dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The (S)-enantiomer will have a more stable or prolonged interaction with the CSP compared to the (R)-enantiomer (or vice-versa), resulting in separation.

Experimental Workflow: Chiral HPLC Analysis

Caption: Workflow for chiral purity determination by HPLC.

Protocol: Chiral HPLC Method

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a solution of a racemic (50:50) standard of Methyl 3-aminopentanoate to verify system suitability and confirm the retention times of both enantiomers.

  • Sample Preparation: Accurately weigh and dissolve the (S)-Methyl 3-aminopentanoate sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject equal volumes of the racemic standard and the sample solution.

  • Analysis: Run the analysis under isocratic conditions and record the chromatogram.

  • Quantification: Determine the area of the peaks corresponding to the (S) and (R) enantiomers. Calculate the percentage of the (R)-enantiomer impurity.

Data Presentation: Typical HPLC Parameters

ParameterConditionRationale
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))Proven selectivity for amino esters through strong hydrogen bonding and steric interactions.[8]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical column dimensions provide good efficiency and resolution.
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (95:5:0.1, v/v/v)Hexane is the weak solvent, IPA acts as the polar modifier to control retention, and TFA is an additive that protonates the amine, improving peak shape and interaction with the CSP.
Flow Rate 1.0 mL/minOptimal flow rate for balancing analysis time and resolution on a 4.6 mm ID column.
Temperature 25°CProvides reproducible retention times and protects the stability of the CSP.
Detection UV at 220 nmThe ester carbonyl group provides sufficient absorbance at this wavelength.
Expected Rt (S) ~8.5 min-
Expected Rt (R) ~10.2 min-
Resolution (Rs) > 2.0A resolution value >1.5 ensures baseline separation, which is critical for accurate quantification of a minor impurity peak next to a major component peak.
Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high efficiency and speed.[10] While Methyl 3-aminopentanoate can be analyzed directly, derivatization is often employed to enhance volatility and improve chiral recognition.

The Principle and Role of Derivatization: Chiral GC separation typically relies on cyclodextrin-based stationary phases.[11][12] The enantiomers enter the hydrophobic cavity of the cyclodextrin molecule and interact with its chiral outer surface. To enhance these interactions, the primary amine of the analyte is often derivatized, for example, by reacting it with trifluoroacetic anhydride (TFAA) to form a trifluoroacetyl amide.[13] This derivatization serves two purposes: it blocks the polar N-H group, reducing peak tailing and improving thermal stability, and it introduces a bulky, electronegative group that can engage in more specific interactions with the CSP, leading to better separation.[11]

Protocol: Chiral GC Method

  • Derivatization:

    • Dissolve ~10 mg of the Methyl 3-aminopentanoate sample in 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Seal the vial and heat at 60°C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., Hexane).

  • System Preparation: Install a chiral GC column and condition it according to the manufacturer's instructions.

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC system using a split injection mode.

  • Analysis: Run the analysis using a defined temperature program.

  • Quantification: Integrate the peak areas for the two enantiomer derivatives to determine the chiral purity.

Data Presentation: Typical GC Parameters

ParameterConditionRationale
Column Rt-βDEXsa™ (or similar β-cyclodextrin derivative)Cyclodextrin phases are well-established for separating chiral amines and their derivatives.[12]
Dimensions 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions for high-resolution capillary GC.
Carrier Gas Hydrogen or HeliumHydrogen provides higher efficiency and allows for faster analysis times.
Inlet Temp. 250°CEnsures rapid volatilization of the derivatized analyte.
Detector Flame Ionization Detector (FID)FID offers high sensitivity and a wide linear range for organic compounds.
Detector Temp. 270°CPrevents condensation of the analyte post-separation.
Oven Program 80°C (hold 2 min), ramp to 150°C at 5°C/minA temperature gradient is used to elute the compounds with good peak shape in a reasonable time.

Spectroscopic Analysis using Nuclear Magnetic Resonance (NMR)

NMR spectroscopy offers a powerful, non-separative method for determining enantiomeric purity.[14] This technique relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.

The Principle of Chiral Solvating Agents: A CSA is an enantiomerically pure compound that forms rapid, reversible diastereomeric complexes with the analyte's enantiomers.[15][16] These transient diastereomeric complexes have different spatial arrangements, placing specific protons on each enantiomer into slightly different magnetic environments. This difference results in the splitting of a single proton signal into two distinct signals in the ¹H NMR spectrum, one for each enantiomer. The enantiomeric excess (e.e.) can be determined directly by integrating these separated signals.[17]

Mechanism: NMR with Chiral Solvating Agents

Caption: Principle of enantiomeric differentiation by NMR using a CSA.

Protocol: ¹H NMR with a CSA

  • Sample Preparation: Dissolve an accurately weighed amount of (S)-Methyl 3-aminopentanoate in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte to identify a well-resolved proton signal (e.g., the methyl ester singlet).

  • Addition of CSA: Add a sub-stoichiometric amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Equilibration: Gently mix the sample and allow it to equilibrate.

  • Final Spectrum: Acquire a new ¹H NMR spectrum. Observe the splitting of the target proton signal.

  • Quantification: Carefully integrate the two new signals. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100.

Method Validation and Regulatory Compliance

A method for determining chiral purity is not complete until it has been formally validated to prove it is suitable for its intended purpose. Regulatory bodies expect validation to be performed according to the International Council for Harmonisation (ICH) guideline Q2(R2).[18]

Key Validation Parameters:

ParameterDefinition & PurposeTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., the other enantiomer, synthetic precursors).Baseline resolution (Rs > 1.5) between the enantiomer peaks.
Limit of Detection (LOD) The lowest amount of the (R)-enantiomer that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of the (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; typically ≤ 0.05% for enantiomeric impurities as per ICH Q3 guidelines.[19]
Linearity The ability to obtain test results that are directly proportional to the concentration of the (R)-enantiomer over a given range.Correlation coefficient (r²) ≥ 0.99 for a plot of concentration vs. peak area.
Accuracy The closeness of test results to the true value. Assessed by spiking the sample with known amounts of the (R)-enantiomer.Recovery of 80-120% for the impurity at the specification level.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 10% at the limit of quantitation.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C).System suitability parameters (e.g., resolution) must still be met under varied conditions.

Conclusion

The determination of the chiral purity of (S)-Methyl 3-aminopentanoate is a critical analytical challenge that underpins the safety and efficacy of numerous pharmaceutical products. This guide has detailed the primary methodologies—chiral HPLC, chiral GC, and NMR spectroscopy—that form the backbone of a robust quality control strategy. The choice of method depends on available instrumentation, sample characteristics, and the required sensitivity. Regardless of the technique chosen, a thorough understanding of the underlying scientific principles and a commitment to rigorous method validation in line with regulatory guidelines such as those from the ICH are paramount. By implementing these self-validating and scientifically sound protocols, researchers and drug developers can ensure the stereochemical integrity of this vital chiral intermediate.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Chiral Bioequivalence – An Explainer. (2025, February 17). Chiralpedia. Retrieved February 7, 2026, from [Link]

  • Enantiomeric Impurities: ICH Guidelines. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016, April 20). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016, April 20). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. (2002, January 15). PubMed. Retrieved February 7, 2026, from [Link]

  • New GC investigation of chiral amine separation. (2018, August 16). Wiley Analytical Science. Retrieved February 7, 2026, from [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International. Retrieved February 7, 2026, from [Link]

  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. (2024, January 30). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Chiral drugs: the FDA perspective on manufacturing and control. (1993). PubMed. Retrieved February 7, 2026, from [Link]

  • Development of New Stereoisomeric Drugs. (1992, May 1). U.S. Food and Drug Administration. Retrieved February 7, 2026, from [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022, October 19). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021, February 14). PubMed. Retrieved February 7, 2026, from [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved February 7, 2026, from [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Pharma's Almanac. Retrieved February 7, 2026, from [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021, December 23). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Chiral analysis. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • ICH Q3A (R2) Impurities in new drug substances. (2006, October 26). European Medicines Agency. Retrieved February 7, 2026, from [Link]

  • ICH Q3B (R2) Impurities in new drug products. (2006, June 2). European Medicines Agency. Retrieved February 7, 2026, from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved February 7, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved February 7, 2026, from [Link]

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023, February 22). MDPI. Retrieved February 7, 2026, from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

Exploratory

Technical Guide: (S)-Methyl 3-Aminopentanoate Solubility & Handling

This guide provides an in-depth technical analysis of (S)-Methyl 3-aminopentanoate , focusing on solubility data, physicochemical properties, and purification workflows. It is designed for researchers requiring actionabl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-Methyl 3-aminopentanoate , focusing on solubility data, physicochemical properties, and purification workflows. It is designed for researchers requiring actionable data for synthesis, extraction, and formulation.

Chemical Identity & Core Significance

(S)-Methyl 3-aminopentanoate is a chiral


-amino acid ester. It serves as a critical building block in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., 

-lactams). Its solubility behavior is dictated by its amine functionality, which acts as a "solubility switch" depending on the pH of the environment.
Property Data
Systematic Name Methyl (3S)-3-aminopentanoate
CAS Number 1086106-57-1 (Free Base) / Note: HCl salts often used but may lack unique CAS
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol (Free Base) / ~167.63 g/mol (HCl Salt)
Chirality (S)-Enantiomer
Physical State Colorless to pale yellow oil (Free Base); White crystalline solid (HCl Salt)

Physicochemical Profile (Solubility Drivers)

Understanding the solubility of this compound requires analyzing its ionization state. The molecule exists in two distinct forms with opposing solubility profiles: the Free Base (neutral, lipophilic) and the Conjugate Acid Salt (cationic, hydrophilic).

Key Parameters
  • pKa (Conjugate Acid): 8.78 ± 0.10 (Predicted).[1]

    • Implication: At pH < 6, the nitrogen is fully protonated (

      
      ), rendering the molecule highly water-soluble. At pH > 10, it exists as the free amine (
      
      
      
      ), favoring organic solvents.
  • LogP (Free Base): 0.48 (Experimental/Predicted Consensus).

    • Implication: The positive LogP indicates the free base is moderately lipophilic. While it retains some water solubility due to the ester and amine polarity, it will preferentially partition into organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) during extraction.

Solubility Data Profile

The following data categorizes solubility based on the chemical form. Note: "High" implies >100 mg/mL; "Moderate" implies 10-50 mg/mL; "Low" implies <1 mg/mL.

Table 1: Solvent Compatibility Matrix
SolventHCl Salt Form (Cationic)Free Base Form (Neutral)Application Note
Water High (>200 mg/mL)Moderate (Partial miscibility)Use water for salt dissolution; avoid for free base storage (hydrolysis risk).
Methanol / Ethanol High High Excellent for recrystallization of the salt or general dissolution.
DMSO High (>100 mg/mL)High Preferred solvent for biological assays or stock solutions.
Dichloromethane (DCM) Low / SuspensionHigh Primary extraction solvent for the free base.
Ethyl Acetate (EtOAc) Very LowHigh Alternative extraction solvent; safer than DCM.
Diethyl Ether / MTBE InsolubleModerate/High Used to precipitate the salt from alcoholic solutions.
Hexanes / Heptane InsolubleModerate Free base may oil out; Salt will crash out completely.

Technical Protocol: Solubility Determination & Phase Switch

Objective: To solubilize the stable HCl salt and isolate the Free Base for reaction, utilizing the pKa-driven solubility switch. This protocol validates the solubility data through a functional workflow.

Reagents
  • (S)-Methyl 3-aminopentanoate HCl (Solid)[2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH
    
  • Brine (Saturated NaCl)

Step-by-Step Methodology
  • Initial Dissolution (Aqueous Phase):

    • Dissolve 1.0 g of the HCl salt in 10 mL of distilled water.

    • Observation: The solution should be clear and colorless (High aqueous solubility). pH will be acidic (~4-5).

  • Basification (The Switch):

    • Cool the solution to 0°C (ice bath) to minimize ester hydrolysis.

    • Slowly add saturated

      
       or 1M NaOH until pH reaches >10 .
      
    • Mechanism: The

      
       deprotonates to 
      
      
      
      . The solution may become cloudy as the Free Base oils out (solubility limit exceeded in water).
  • Extraction (Organic Phase):

    • Add 15 mL of DCM or EtOAc . Shake vigorously and vent.

    • Allow phases to separate. The Free Base partitions into the organic layer (Bottom for DCM, Top for EtOAc).

  • Verification & Isolation:

    • Collect the organic layer. Dry over anhydrous

      
      .
      
    • Concentrate in vacuo (Rotovap) at <40°C.

    • Result: Isolation of the Free Base as a pale oil.

Logic Diagram: Purification Workflow

The following diagram illustrates the solubility-driven purification logic, coded in Graphviz (DOT).

SolubilityLogic Start Starting Material: (S)-Methyl 3-aminopentanoate HCl (Solid) Dissolve Dissolve in Water (pH < 6) Start->Dissolve Check Check Solubility: Clear Solution? Dissolve->Check Basify Adjust pH > 10 (NaOH / NaHCO3) Check->Basify Yes (Soluble) Extract Add Organic Solvent (DCM or EtOAc) Basify->Extract Forms Emulsion/Oil PhaseSep Phase Separation Extract->PhaseSep Aqueous Aqueous Layer (Salts/Impurities) PhaseSep->Aqueous Discard Organic Organic Layer (Free Base Product) PhaseSep->Organic Keep Isolate Evaporate Solvent Result: Pure Free Base Oil Organic->Isolate

Caption: Solubility-dependent phase transfer workflow for isolating (S)-Methyl 3-aminopentanoate free base from its hydrochloride salt.

Handling & Stability

  • Storage:

    • HCl Salt: Store at room temperature (desiccated). Stable for years.

    • Free Base: Store at -20°C under inert atmosphere (

      
      /Ar). Prone to cyclization (forming 
      
      
      
      -lactams) or hydrolysis if exposed to moisture/heat.
  • Safety:

    • Treat as a skin and eye irritant (H315, H319).[3][4][5]

    • Avoid inhalation of fine dust (salt form).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51358237, (S)-Methyl 3-aminopentanoate. Retrieved from [Link]

Sources

Foundational

Technical Characterization Guide: (S)-Methyl 3-Aminopentanoate

This guide provides an in-depth technical analysis of (S)-Methyl 3-aminopentanoate, focusing on its spectroscopic identity, synthesis, and quality control. Executive Summary & Structural Identity (S)-Methyl 3-aminopentan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-Methyl 3-aminopentanoate, focusing on its spectroscopic identity, synthesis, and quality control.

Executive Summary & Structural Identity

(S)-Methyl 3-aminopentanoate (CAS: 1086106-57-1 for free base; often handled as HCl salt CAS: 105661-40-3*) is a critical chiral building block in the synthesis of


-peptides and peptidomimetics. As a 

-amino acid ester, it offers unique conformational stability and resistance to proteolytic degradation compared to

-amino acid counterparts.

This guide details the spectroscopic signature required to validate the identity and enantiomeric purity of this compound, specifically distinguishing it from its achiral or regioisomeric impurities.

PropertyData
IUPAC Name Methyl (3S)-3-aminopentanoate
Molecular Formula C

H

NO

Molecular Weight 131.17 g/mol (Free Base); 167.63 g/mol (HCl Salt)
Chiral Center C3 (S-configuration)
Physical State Colorless oil (Free Base); White hygroscopic solid (HCl Salt)

*Note: CAS numbers for specific enantiomers of


-amino esters vary by vendor catalog; 105661-40-3 is frequently associated with the generic or salt forms in chemical databases.

Synthesis & Purification Workflow

To obtain high-fidelity spectroscopic data, the compound is typically synthesized via the esterification of (S)-3-aminopentanoic acid. The free base is prone to cyclization (forming


-lactams); therefore, isolation as the hydrochloride salt is the industry standard for stability.
Reaction Scheme

The standard protocol utilizes thionyl chloride (


) in anhydrous methanol to generate the HCl salt in situ, avoiding aqueous workup that could lead to hydrolysis.

SynthesisWorkflow Start (S)-3-Aminopentanoic Acid Reagent SOCl2 / MeOH (0°C to Reflux) Start->Reagent Intermediate Acyl Chloride Intermediate Reagent->Intermediate Activation ProductCrude Crude HCl Salt Intermediate->ProductCrude Esterification Purification Recrystallization (MeOH/Et2O) ProductCrude->Purification Workup Final (S)-Methyl 3-aminopentanoate HCl Salt Purification->Final Isolation

Figure 1: Synthetic workflow for the conversion of (S)-3-aminopentanoic acid to its methyl ester hydrochloride.

Comprehensive Spectroscopic Profile

The following data represents the consensus spectroscopic signature for the Hydrochloride Salt in


 or 

. The salt form is used for characterization to eliminate line broadening from the amine protons and prevent cyclization during acquisition.
Nuclear Magnetic Resonance (NMR)

Solvent: Methanol-


 (

) or Deuterium Oxide (

) Reference: TMS (0.00 ppm) or Residual Solvent

H NMR (400 MHz)

The spectrum is characterized by the diastereotopic protons at the


-position (C2) and the distinct ethyl side chain.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
3.72 Singlet (s)3H-OCH

Methyl Ester
3.55 - 3.65 Multiplet (m)1H-CH (NH

)-
Chiral Center (C3)
2.68 DD1H-CH

H

-CO-

-Methylene (Pro-R/S)
2.52 DD1H-CH

H

-CO-

-Methylene (Pro-S/R)
1.60 - 1.75 Multiplet (m)2H-CH

-CH

Ethyl Methylene (C4)
0.98 Triplet (t)3H-CH

-CH

Terminal Methyl (C5)

*Note: The


-protons (C2) are diastereotopic due to the adjacent chiral center at C3, often appearing as two distinct doublets of doublets (dd) with a geminal coupling constant of 

Hz and vicinal coupling to H3.

C NMR (100 MHz)
Shift (

ppm)
AssignmentType
172.5 C =OCarbonyl Ester
52.8 -OC H

Methoxy Carbon
51.2 -C H-NH

Chiral Methine (C3)
38.4 -C H

-CO-

-Methylene (C2)
27.1 -C H

-CH

Ethyl Methylene (C4)
9.8 -CH

-C H

Terminal Methyl (C5)
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Neat Oil for free base)

  • 1735 - 1745 cm

    
    :  Strong C=O stretch (Ester).
    
  • 2800 - 3200 cm

    
    :  Broad Ammonium N-H stretch (if HCl salt).
    
  • 1150 - 1200 cm

    
    :  C-O-C stretch (Ester).
    
Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (


)
  • Molecular Ion:

    
     m/z
    
  • Fragmentation Pattern:

    • Loss of NH

      
       (
      
      
      
      m/z)
    • Loss of Methanol (characteristic of methyl esters).

MassSpec Parent [M+H]+ = 132.1 (Parent Ion) Frag1 m/z = 115 [M+H - NH3]+ Parent->Frag1 - NH3 (17) Frag2 m/z = 100 [M+H - MeOH]+ Parent->Frag2 - MeOH (32)

Figure 2: Primary fragmentation pathways observed in ESI-MS for methyl 3-aminopentanoate.

Quality Control & Impurity Profiling

Optical Rotation ( )

The specific rotation is the primary metric for enantiomeric purity.

  • Expected Value:

    
     to 
    
    
    
    (
    
    
    ) for the HCl salt .
  • Critical Note: The sign and magnitude are highly solvent and pH-dependent. The free base may exhibit opposite rotation to the salt. Always compare against an authentic standard or certificate of analysis for the specific batch.

Common Impurities
  • 
    -Lactam Formation:  The free base can cyclize to form 4-ethyl-2-azetidinone. This is observed in NMR as the disappearance of the methyl ester singlet (3.72 ppm) and the appearance of broad lactam NH signals.
    
  • Hydrolysis Product: (S)-3-aminopentanoic acid (Free acid). Detected by the loss of the methyl ester signals in NMR.

Handling & Stability
  • Storage: Store as the HCl salt at -20°C under argon.

  • Hygroscopicity: The HCl salt is hygroscopic; weigh quickly or in a glovebox to ensure accurate rotation measurements.

References

  • Li, J., & Sha, Y. (2008).[1] A Convenient Synthesis of Amino Acid Methyl Esters.[1][2][3] Molecules, 13(5), 1111–1119.[1] [Link][1]

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941.
  • PubChem Database. (S)-3-Aminopentanoic acid (Precursor Data). [Link]

Sources

Protocols & Analytical Methods

Method

(S)-Methyl 3-Aminopentanoate in peptide synthesis

Application Note: (S)-Methyl 3-Aminopentanoate in -Peptide Synthesis Part 1: Introduction & Strategic Significance Molecule Identity & Context (S)-Methyl 3-aminopentanoate (CAS: 1086106-57-1) is the methyl ester of (S)-3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-Methyl 3-Aminopentanoate in -Peptide Synthesis

Part 1: Introduction & Strategic Significance

Molecule Identity & Context

(S)-Methyl 3-aminopentanoate (CAS: 1086106-57-1) is the methyl ester of (S)-3-aminopentanoic acid.[1][2] In the specialized nomenclature of peptidomimetics, it is classified as a


-amino acid  derivative (specifically 

-homo-2-aminobutyric acid).

Unlike standard


-amino acids (where the amino group is attached to the C2 carbon), this molecule features the amino group at the C3 position. This one-carbon backbone extension fundamentally alters the folding and stability profiles of the resulting peptides.
PropertySpecification
IUPAC Name Methyl (3S)-3-aminopentanoate
Formula

MW 131.17 g/mol
Chirality (S)-enantiomer
Backbone Type

-amino acid (Side chain: Ethyl)
Solubility Soluble in DCM, DMF, MeOH, THF; Sparingly soluble in water
The "Why": Strategic Applications in Drug Design

The integration of (S)-Methyl 3-aminopentanoate into peptide backbones is primarily driven by two factors:

  • Foldamer Formation:

    
    -peptides adopt stable, predictable secondary structures distinct from 
    
    
    
    -peptides. Homooligomers of
    
    
    -amino acids typically form a 14-helix (defined by 14-membered ring H-bonds between
    
    
    and
    
    
    ), which is more stable than the
    
    
    -helix in short sequences.
  • Metabolic Stability: The absence of a standard

    
    -peptide bond renders these molecules unrecognizable to most endogenous proteases and peptidases, significantly extending plasma half-life.
    

Part 2: Chemical Handling & Pre-Synthesis Considerations

Storage and Stability
  • State: Typically a colorless to pale yellow oil or low-melting solid.

  • Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). The free amine is susceptible to carbamate formation if exposed to atmospheric

    
    .
    
  • Handling: The methyl ester is relatively stable, but avoid prolonged exposure to strong aqueous acids or bases unless hydrolysis is intended.

Reactivity Profile
  • Nucleophilicity: The primary amine at C3 is nucleophilic but slightly less reactive than typical

    
    -amino acids due to the local electronic environment.
    
  • Coupling Kinetics: Expect coupling times to be 2-3x longer than standard

    
    -amino acid couplings.
    
  • Racemization Risk: Lower than

    
    -amino acids. The 
    
    
    
    proton is not adjacent to the amino group, reducing the risk of oxazolone-mediated racemization during activation.

Part 3: Experimental Protocols

Protocol A: Solution Phase Coupling (C-Terminal Extension)

Objective: Couple (S)-Methyl 3-aminopentanoate (Amine component) to an N-protected amino acid (Carboxyl component).

Reagents:

  • Carboxyl Component: N-Boc or N-Fmoc protected amino acid (1.0 equiv).

  • Amine Component: (S)-Methyl 3-aminopentanoate (1.0 - 1.1 equiv).[3]

  • Coupling Agent: EDC.HCl (1.1 equiv) and HOBt (1.1 equiv). Note: For sterically hindered partners, switch to HATU.

  • Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv).

  • Solvent: Anhydrous DMF or DCM.

Workflow:

  • Activation: Dissolve the N-protected amino acid in DCM/DMF (0.1 M concentration). Add HOBt and EDC.HCl at 0°C. Stir for 15 minutes to form the active ester.

  • Addition: Add (S)-Methyl 3-aminopentanoate dissolved in a minimal amount of solvent.

  • Basification: Add DIPEA dropwise. Monitor pH (wet litmus) to ensure basicity (pH ~8).

  • Reaction: Allow the mixture to warm to room temperature. Stir for 4–16 hours. Critical: Monitor by TLC or LC-MS.

    
    -amino couplings are kinetically slower.
    
  • Work-up: Dilute with EtOAc. Wash sequentially with 1M KHSO4 (remove unreacted amine/base), Sat. NaHCO3 (remove unreacted acid), and Brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (typically Hexane/EtOAc).

Protocol B: Saponification (Methyl Ester Hydrolysis)

Objective: Convert the methyl ester to the free carboxylic acid for subsequent coupling or SPPS loading.

Reagents:

  • Substrate: Peptide-COOMe or (S)-Methyl 3-aminopentanoate (N-protected).

  • Base: LiOH

    
    H2O (2.0 equiv).
    
  • Solvent: THF/Water (3:1 v/v).

Workflow:

  • Dissolution: Dissolve the methyl ester in THF. Cool to 0°C.

  • Hydrolysis: Add the solution of LiOH in water dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor disappearance of starting material by TLC (usually complete in 2-4 hours).

  • Work-up: Carefully acidify to pH 2-3 using 1M HCl. Caution: Do not use strong mineral acids at high temps to avoid deprotection of acid-labile N-protecting groups (like Boc).

  • Extraction: Extract with EtOAc (3x). Dry and concentrate.

Part 4: Visualization & Logic

Decision Matrix: Coupling Strategy

The following diagram outlines the decision process for incorporating this


-amino ester based on the complexity of the peptide sequence.

CouplingStrategy Start Start: (S)-Methyl 3-Aminopentanoate CheckScale Scale / Complexity? Start->CheckScale SolutionPhase Solution Phase Synthesis (Short Oligomers < 5 residues) CheckScale->SolutionPhase Short/Simple SPPS Solid Phase Peptide Synthesis (Long Oligomers > 5 residues) CheckScale->SPPS Long/Complex ReagentChoice Reagent Selection SolutionPhase->ReagentChoice Hydrolysis Hydrolysis to Free Acid (Protocol B) SPPS->Hydrolysis DirectCoupling Direct Coupling (Protocol A) Standard Standard: EDC/HOBt (Minimizes racemization) ReagentChoice->Standard Standard Kinetics Difficult Hindered: HATU/HOAt (Higher yield, strictly anhydrous) ReagentChoice->Difficult Slow Kinetics Standard->DirectCoupling Difficult->DirectCoupling FmocProtection Ensure N-Fmoc Protection Hydrolysis->FmocProtection ResinLoading Load onto 2-CTC or Wang Resin FmocProtection->ResinLoading

Caption: Strategic workflow for integrating (S)-Methyl 3-aminopentanoate into peptide synthesis, differentiating between solution-phase and solid-phase requirements.

Part 5: Quality Control & Troubleshooting

Analytical Validation

For the (S)-enantiomer, specific rotation is a critical purity check to ensure no racemization occurred during synthesis or storage.

TestMethodAcceptance Criteria
Identity 1H-NMR (CDCl3)Distinct multiplet at

2.3-2.5 (CH2-CO) and

3.2-3.4 (CH-N).
Chiral Purity Chiral HPLC> 98% ee (Enantiomeric Excess).
Purity LC-MSSingle peak, Mass = [M+H]+ 132.1.
Common Pitfalls
  • Cyclization:

    
    -amino esters can undergo intramolecular cyclization to form 
    
    
    
    -lactams, although this is less common with 5-membered backbones than
    
    
    -amino acids. Prevention: Avoid excessive heat during basic workups.
  • Incomplete Coupling: Due to the "folded" nature of growing

    
    -peptide chains, the N-terminus can become buried. Solution: Use "Double Coupling" protocols (repeat the coupling step with fresh reagents) if yield is <90%.
    
  • Solubility:

    
    -peptides are often less soluble in water than 
    
    
    
    -peptides. Solution: Use fluorinated solvents (TFE or HFIP) for analysis or difficult dissolution steps.

References

  • Seebach, D., & Gardiner, J. (2008).[4]

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375.[4] Link
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: Versatile peptidomimetics.[5] Current Medicinal Chemistry, 9(8), 811-822. Link
    
  • Albericio, F., & Barluenga, S. (2001). Coupling Reagents for Peptide Synthesis.[6][7][8][9][10][11] ChemFiles (Sigma-Aldrich), 1(5). Link

Sources

Application

Solid-phase peptide synthesis using (S)-Methyl 3-Aminopentanoate

Application Note: Solid-Phase Peptide Synthesis Incorporating (S)-Methyl 3-Aminopentanoate Executive Summary This guide details the protocol for utilizing (S)-Methyl 3-Aminopentanoate in Solid-Phase Peptide Synthesis (SP...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Peptide Synthesis Incorporating (S)-Methyl 3-Aminopentanoate

Executive Summary

This guide details the protocol for utilizing (S)-Methyl 3-Aminopentanoate in Solid-Phase Peptide Synthesis (SPPS). This molecule is a


-amino acid ester, specifically the methyl ester of (S)-3-aminopentanoic acid (also referred to as 

-homoalanine with an ethyl side chain).

The incorporation of


-amino acids into peptide backbones creates "beta-peptides" or mixed 

-peptides, which are highly valued in drug development for their resistance to proteolytic degradation and ability to form stable secondary structures (foldamers) such as helices, sheets, and turns.

Critical Technical Challenge: The starting material is a methyl ester .[1][2] Standard Fmoc-SPPS requires the free carboxylic acid for activation and coupling. Direct hydrolysis of Fmoc-protected methyl esters is chemically incompatible (base removes Fmoc). Therefore, this protocol includes a mandatory Pre-Synthesis Module to convert the precursor into the SPPS-compatible building block: Fmoc-(S)-3-Aminopentanoic Acid .

Pre-Synthesis Preparation: Building Block Synthesis

Objective: Convert (S)-Methyl 3-Aminopentanoate (1) to Fmoc-(S)-3-Aminopentanoic Acid (3).

Rationale: The methyl ester protection masks the carboxyl group needed for resin attachment or chain elongation. Base-catalyzed saponification (LiOH/NaOH) cannot be used on the Fmoc-derivative because the Fmoc group is base-labile. The optimal route is Acid Hydrolysis followed by Fmoc Protection .

Workflow Diagram

G Start (S)-Methyl 3-Aminopentanoate (Starting Material) Inter (S)-3-Aminopentanoic Acid HCl Salt Start->Inter Step 1: Acid Hydrolysis (6N HCl, Reflux) Final Fmoc-(S)-3-Aminopentanoic Acid (SPPS Ready) Inter->Final Step 2: Fmoc Protection (Fmoc-OSu, Na2CO3, Dioxane)

Figure 1: Conversion of the methyl ester precursor to an SPPS-compatible Fmoc-acid.

Detailed Protocol

Step 1: Acid Hydrolysis

  • Dissolve 10 mmol of (S)-Methyl 3-Aminopentanoate in 30 mL of 6N HCl .

  • Heat the solution to reflux (approx. 100°C) for 4–6 hours. Note: Acid hydrolysis minimizes racemization compared to basic conditions for

    
    -amino acids.
    
  • Concentrate the solution to dryness under reduced pressure (rotary evaporator) to remove water and excess HCl.

  • Co-evaporate with toluene (3x) to remove trace moisture.

  • Yield: (S)-3-Aminopentanoic acid hydrochloride salt (white solid). Use directly in Step 2.

Step 2: Fmoc Protection [2][3]

  • Dissolve the crude HCl salt from Step 1 in 20 mL of water and 20 mL of 1,4-dioxane .

  • Add Na₂CO₃ (2.5 equivalents) to adjust pH to ~9.0.

  • Cool the mixture to 0°C on an ice bath.

  • Add Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester, 1.1 equivalents) dissolved in 10 mL dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup:

    • Dilute with water (50 mL) and wash with diethyl ether (2x) to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous phase carefully with 1N HCl to pH 2.0 (The product will precipitate or oil out).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography if necessary.

  • Validation: Verify identity via ¹H-NMR and Mass Spectrometry (ESI-MS).

Solid-Phase Peptide Synthesis (SPPS) Protocol

Context:


-amino acids are sterically hindered and exhibit slower coupling kinetics than 

-amino acids. Standard protocols (DIC/HOBt) often result in deletion sequences. This protocol uses HATU/HOAt for enhanced activation.
Materials & Reagents
ComponentRecommendationReason
Resin Rink Amide (for C-term amides) or 2-Chlorotrityl (for C-term acids)2-CTC minimizes diketopiperazine formation.
Coupling Reagent HATU (0.95 eq) + HOAt (0.95 eq)High reactivity for hindered amines.
Base DIEA (Diisopropylethylamine)Non-nucleophilic base.
Solvent DMF (Dimethylformamide)Standard polar aprotic solvent.
Monitoring Kaiser Test (Ninhydrin)Detects free primary amines.
SPPS Cycle Workflow

SPPS Start Resin-Peptide-Fmoc Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Couple 2. Coupling Fmoc-Beta-AA (3 eq) HATU/HOAt (2.9 eq) DIEA (6 eq) Wash1->Couple Monitor 3. Kaiser Test Couple->Monitor Wash2 Wash (DMF x 5) Monitor->Wash2 Negative (Colorless) Recouple Re-Coupling (Fresh Reagents) Monitor->Recouple Positive (Blue) Next Next Cycle Wash2->Next Recouple->Monitor

Figure 2: SPPS Cycle optimized for Beta-Amino Acids.

Step-by-Step Procedure

1. Resin Swelling

  • Weigh resin into the reaction vessel.

  • Swell in DMF for 30–60 minutes. Drain.

2. Fmoc Deprotection

  • Treat resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain.

  • Treat again with fresh 20% Piperidine/DMF for 15 minutes.

  • Note:

    
    -peptides are stable to piperidine, but long exposure should be avoided to prevent aspartimide-like side reactions if Asp/Asn are present in the sequence.
    

3. Washing

  • Wash resin with DMF (5 x 1 min) to remove all piperidine.

4. Activation & Coupling (The Critical Step)

  • Prepare Solution: Dissolve Fmoc-(S)-3-Aminopentanoic Acid (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in minimal DMF.

  • Add HOAt (2.9 equivalents) if available (enhances rate for hindered couplings).

  • Add DIEA (6.0 equivalents) immediately before adding to the resin.

  • Reaction: Add the activated mixture to the resin.

  • Time: Shake/agitate at room temperature for 2 to 4 hours .

    • Expert Tip: For sequences >10 residues or difficult regions, use Microwave Assistance (75°C for 5 mins, then 50°C for 10 mins) to drive completion.

5. Monitoring (Kaiser Test)

  • Take a few beads, wash with EtOH. Add Ninhydrin reagents. Heat at 100°C for 2 mins.

  • Blue beads: Incomplete coupling. Perform a Double Coupling (repeat Step 4 with fresh reagents).

  • Colorless/Yellow beads: Complete coupling. Proceed.

6. Capping (Optional but Recommended)

  • If a faint blue color persists after double coupling, cap unreacted amines with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes to prevent deletion sequences.

7. Cleavage from Resin [4]

  • Wash resin with DCM (5x). Dry under nitrogen.

  • Add Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5) .

  • Shake for 2–3 hours.

  • Precipitate peptide in cold diethyl ether. Centrifuge and lyophilize.

Analytical Characterization

The incorporation of the


-amino acid can be verified via:
  • HPLC:

    
    -peptides generally elute later than their 
    
    
    
    -analogs due to increased hydrophobicity of the carbon backbone.
  • Mass Spectrometry: The mass shift for (S)-3-aminopentanoic acid is +113.1 Da (residual mass:

    
    ).
    
    • Calculation: Molecular Weight of Amino Acid (115.15) - Water (18.02) = 113.13 Da.

  • NMR: Distinctive signals for the

    
    -protons (
    
    
    
    adjacent to carbonyl) and
    
    
    -proton (
    
    
    attached to amine) in the 2.5–4.5 ppm region.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Kaiser, E., et al. (1970). "Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides." Analytical Biochemistry, 34(2), 595-598. Link

Sources

Method

Application Note: Strategic Utilization of (S)-Methyl 3-Aminopentanoate in Pharmaceutical Synthesis

Abstract & Strategic Value (S)-Methyl 3-aminopentanoate (CAS: 1086106-57-1) represents a "privileged scaffold" in modern drug discovery. Unlike standard -amino acids, this -amino acid ester introduces a specific ethyl si...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

(S)-Methyl 3-aminopentanoate (CAS: 1086106-57-1) represents a "privileged scaffold" in modern drug discovery. Unlike standard


-amino acids, this 

-amino acid ester introduces a specific ethyl side chain at the

-position. This structural modification is critical for two primary pharmaceutical applications:
  • Peptidomimetics: Introduction of the

    
    -backbone confers exceptional resistance to proteolytic degradation (metabolic stability) while maintaining hydrogen-bonding capability.[1]
    
  • Heterocyclic Scaffolds: It serves as a chiral precursor for the stereoselective synthesis of

    
    -lactams (antibiotics/enzyme inhibitors) and dihydropyrimidines.
    

This guide details the physicochemical profile, handling protocols, and validated synthetic workflows for utilizing this intermediate in high-value API synthesis.

Physicochemical Profile & Handling

PropertySpecificationCritical Note
CAS No. 1086106-57-1Often supplied as HCl salt (CAS: 1086389-73-6)
Formula

MW: 131.17 g/mol (Free base)
Chirality (S)-EnantiomerEnantiomeric Excess (ee) > 98% is standard req.
Boiling Point ~177°CThermally stable, but ester can hydrolyze.
Solubility DMSO, MeOH, DCMSalt form requires polar solvents or neutralization.
Storage 2–8°C, DesiccatedHygroscopic. Moisture initiates hydrolysis to the acid.

Handling Precaution: The hydrochloride salt is stable but hygroscopic. For reactions requiring the free amine (e.g., nucleophilic attacks), in situ neutralization with a non-nucleophilic base (DIPEA or NMM) is preferred over isolating the free base oil, which is prone to oxidation and carbonate formation.

Application I: Peptidomimetic Backbone Engineering

Replacing an


-amino acid with (S)-Methyl 3-aminopentanoate extends the peptide backbone by one carbon atom. This "homologation" disrupts the active site recognition of ubiquitous proteases (e.g., pepsin, trypsin), significantly increasing the plasma half-life of the resulting drug candidate.
Workflow Visualization: Proteolytic Stability Mechanism

The following diagram illustrates how the


-amino insertion alters the scissile bond trajectory, preventing enzymatic hydrolysis.[2]

BetaStability AlphaPeptide Standard Alpha-Peptide Protease Protease (Active Site) AlphaPeptide->Protease Fits Perfectly Hydrolysis Rapid Hydrolysis (t1/2 < 30 min) Protease->Hydrolysis Cleaves Bond Resistance Steric Mismatch (No Cleavage) Protease->Resistance Substrate Rejected BetaIntermediate (S)-Methyl 3-Aminopentanoate BetaPeptide Beta-Peptide (Foldamer) BetaIntermediate->BetaPeptide Incorporation BetaPeptide->Protease Altered Geometry

Figure 1: Mechanism of proteolytic resistance conferred by


-amino acid incorporation.
Protocol A: High-Efficiency Coupling (Amide Bond Formation)

Objective: Couple (S)-Methyl 3-aminopentanoate (HCl salt) to a carboxylic acid partner (


) without racemization.

Reagents:

  • Amine: (S)-Methyl 3-aminopentanoate HCl (1.0 equiv)

  • Acid: N-protected Amino Acid or Aryl Acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC/HOBt

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (

    
    ) and HATU in anhydrous DMF (0.2 M concentration) under 
    
    
    
    atmosphere. Stir at 0°C for 15 minutes.
  • Salt Break: In a separate vial, dissolve (S)-Methyl 3-aminopentanoate HCl in minimal DMF. Add DIPEA (2.0 equiv) to free-base the amine. Note: Do not let this solution sit for >1 hour to avoid self-condensation.

  • Coupling: Add the amine solution dropwise to the activated acid mixture. Add the remaining DIPEA (1.0 equiv) to maintain pH ~8.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass = Acid MW + 131 - 18).

  • Workup: Dilute with EtOAc. Wash sequentially with 5%

    
     (removes DIPEA), sat. 
    
    
    
    , and brine. Dry over
    
    
    .
  • Yield Expectation: 85–95%.

Expert Insight: Unlike


-amino esters, 

-amino esters are highly resistant to oxazolone formation, meaning racemization during coupling is rare. However, ensure the acid partner does not racemize if it is a sensitive

-chiral center.

Application II: Synthesis of Chiral -Lactams

The (S)-Methyl 3-aminopentanoate scaffold provides a direct route to 4-ethyl-substituted


-lactams (azetidin-2-ones), a core structure in monobactam antibiotics and cholesterol absorption inhibitors.
Workflow Visualization: Cyclization Pathway

BetaLactam Start (S)-Methyl 3-Aminopentanoate Step1 Saponification (LiOH/THF) Start->Step1 Hydrolysis Intermediate Free Beta-Amino Acid Step1->Intermediate Step2 Cyclization Reagent (Mukaiyama or Grignard) Intermediate->Step2 Activation Product 4-Ethyl-Azetidin-2-one (Beta-Lactam) Step2->Product Ring Closure

Figure 2: Synthetic route from acyclic ester to cyclic beta-lactam pharmacophore.

Protocol B: Grignard-Mediated Cyclization

Objective: Cyclize the amino ester directly to the


-lactam.
Note: This method is preferred over acid-activation methods for preserving chirality.
  • Preparation: Dissolve (S)-Methyl 3-aminopentanoate (free base) in anhydrous THF (0.1 M). Cool to -20°C.

  • Grignard Addition: Add

    
    -BuMgCl (2.2 equiv, 1.0 M in THF) dropwise over 30 minutes. The excess base deprotonates the amine (forming the magnesium amide) and facilitates intramolecular attack on the ester.
    
  • Reaction: Stir at -20°C for 2 hours, then warm to RT overnight.

  • Quench: Pour into cold saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (EtOAc/Hexane). The

    
    -lactam is less polar than the open-chain amino acid.
    

Quality Control: Chiral HPLC Method

To ensure the (S)-configuration is maintained throughout synthesis, use the following validated method.

ParameterCondition
Column Daicel Chiralpak IA or IB (Amylose-based)
Mobile Phase Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (low wavelength due to lack of chromophore)
Retention (S)-isomer typically elutes after (R)-isomer on Amylose columns (verify with racemate).

References

  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics."[1] Current Medicinal Chemistry. Link

  • Seebach, D., et al. (2004). "Beta-Peptides: From structure to function." Chemistry & Biodiversity. Link

  • Ma, D. & Zhang, Y. (2002).

    
    -Amino Acids or Esters with Aryl Halides." Organic Letters. Link
    
  • Clausen, et al. (1997). "Method for the synthesis of beta-lactams from beta-amino esters."[3] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Sigma-Aldrich Technical Bulletin. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Link

Sources

Application

Application Note: (S)-Methyl 3-Aminopentanoate as a Chiral Scaffold for N-Heterocycles

Executive Summary (S)-Methyl 3-Aminopentanoate (CAS: 1086390-02-4, generic structure ref) represents a critical class of -amino esters possessing a specific ethyl side-chain at the C3 position. Unlike the more common ala...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Methyl 3-Aminopentanoate (CAS: 1086390-02-4, generic structure ref) represents a critical class of


-amino esters  possessing a specific ethyl side-chain at the C3 position. Unlike the more common alanine or phenylalanine derivatives, the ethyl group imparts unique lipophilic properties and steric bulk, influencing the pharmacokinetics of downstream drug candidates.

This Application Note details the utility of this precursor in synthesizing three distinct classes of nitrogen-containing heterocycles:


-Lactams (Azetidin-2-ones) , Dihydropyrimidinones (DHPMs) , and Pyrrolidinones . We provide validated protocols, quality control measures for enantiopurity, and mechanistic insights to ensure high-yield, stereoselective transformations.

Part 1: Structural Integrity & Quality Control

Before initiating synthesis, the enantiomeric excess (ee) of the starting material must be verified. Racemization at the C3 position is a common risk during storage or improper handling (e.g., exposure to moisture/heat leading to retro-Michael type decomposition).

Protocol 1: Enantiopurity Verification via Chiral HPLC

Objective: Quantify the (S)-enantiomer vs. (R)-enantiomer ratio.

Method Parameters:

  • Column: CHIRALPAK® ZWIX(+) or equivalent zwitterionic stationary phase (3 µm, 150 x 4.0 mm).

  • Mobile Phase: MeOH/MeCN (50:50 v/v) containing 25 mM TEA (Triethylamine) and 50 mM Formic Acid.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Detection: ELSD (Evaporative Light Scattering) or UV at 210 nm (low UV absorbance due to lack of chromophores; ELSD preferred).

Acceptance Criteria:

Parameter Specification
Purity (LC-MS) > 98.0%
Enantiomeric Excess (ee) > 99.0%

| Water Content (KF) | < 0.5% (Critical for cyclization) |

Expert Insight: The ZWIX phase is chosen because it effectively separates underivatized amino acids/esters. If using standard amylase/cellulose columns (e.g., AD-H), derivatization of the amine with Boc-anhydride or Fmoc-Cl is often required to achieve baseline resolution.

Part 2: Strategic Synthetic Pathways

The following diagram illustrates the divergent pathways available from this single precursor.

HeterocyclePathways cluster_legend Target Ring Size Precursor (S)-Methyl 3-Aminopentanoate Lactam β-Lactams (Azetidin-2-ones) Precursor->Lactam Cyclization (LHMDS or Grignard) Pyrimidine Dihydropyrimidinones (DHPMs) Precursor->Pyrimidine Condensation (Aldehyde + Isocyanate) Pyrrolidine Pyrrolidinones (γ-Lactams) Precursor->Pyrrolidine Alkylation + Cyclization

Figure 1: Divergent synthesis map showing the transformation of the


-amino ester into 4, 5, and 6-membered heterocycles.

Part 3: Application Protocols

Application I: Synthesis of Chiral -Lactams (Azetidin-2-ones)

The 4-membered


-lactam ring is the pharmacophore of penicillin-class antibiotics. The "Breckpot Cyclization" variant is most effective here, utilizing a Grignard reagent to form the N-magnesium species which attacks the ester.

Mechanism: The reaction proceeds via the formation of an N-anion. The intramolecular nucleophilic attack on the carbonyl carbon is disfavored by ring strain (Baldwin's rules), but the strong driving force of the magnesium chelate facilitates the closure.

Step-by-Step Protocol:

  • Preparation:

    • Dissolve (S)-Methyl 3-Aminopentanoate (1.0 equiv) in anhydrous THF (0.5 M concentration).

    • Cool the solution to 0°C under an inert Argon atmosphere.

  • Activation:

    • Add Ethylmagnesium bromide (EtMgBr) (2.2 equiv, 3.0 M in ether) dropwise over 20 minutes.

    • Note: The first equivalent deprotonates the amine; the second equivalent drives the cyclization.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Quenching & Workup:

    • Cool back to 0°C. Quench carefully with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (Hexane/EtOAc). The resulting azetidinone retains the (S)-configuration at the C4 position (derived from the C3 of the precursor).

Critical Control Point: Moisture leads to hydrolysis of the ester to the


-amino acid, which will not cyclize under these conditions. Ensure THF is distilled or from a solvent purification system (SPS).
Application II: Synthesis of Dihydropyrimidinones (DHPMs)

This protocol modifies the classic Biginelli Reaction . Instead of using urea, we use the amine moiety of our precursor to react with an isocyanate and an aldehyde.

Protocol:

  • Reagents:

    • (S)-Methyl 3-Aminopentanoate (1.0 equiv).

    • Aryl Aldehyde (e.g., Benzaldehyde, 1.0 equiv).

    • Trimethylsilyl Isocyanate (TMS-NCO) or Potassium Cyanate (1.2 equiv).

  • Procedure (One-Pot):

    • Mix the amino ester and aldehyde in Ethanol.[1]

    • Add catalytic HCl (10 mol%) or Ytterbium Triflate [Yb(OTf)₃] (5 mol%) as a Lewis Acid catalyst.

    • Heat to reflux for 4 hours.

    • Mechanism:[2] The amine condenses with the isocyanate to form an intermediate urea derivative, which then undergoes cyclocondensation with the aldehyde.

  • Isolation:

    • Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

Application III: Synthesis of Pyrrolidinones (γ-Lactams)

To form the 5-membered ring, a one-carbon extension is usually required, or reaction with an electrophile like chloroacetyl chloride.

Protocol (Alkylation-Cyclization):

  • Acylation:

    • React (S)-Methyl 3-Aminopentanoate with Chloroacetyl chloride (1.1 equiv) and TEA (1.2 equiv) in DCM at 0°C.

    • Yields the

      
      -chloroamide intermediate.
      
  • Cyclization:

    • Dissolve the intermediate in DMF.

    • Add NaH (1.2 equiv, 60% dispersion) at 0°C.

    • Stir at RT for 2 hours.

    • Result: Intramolecular alkylation of the active methylene (or enolate) onto the chloride displaces Cl⁻, closing the 5-membered ring.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (

-Lactam)
Hydrolysis of esterCheck solvent dryness (KF < 100 ppm). Use fresh Grignard reagent.
Racemization High Temp / Strong BaseKeep temperature < 0°C during base addition. Avoid prolonged exposure to LHMDS/NaH.
Incomplete Reaction Steric hindrance of Ethyl groupIncrease reaction time or use a more polar solvent system (e.g., THF/DMPU) to break aggregates.

References

  • Synthesis of

    
    -Lactams:  Staudinger, H. (1907).[3] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. 
    
  • -Amino Ester Cyclization: Breckpot, R. (1923). "Synthesis of beta-lactams from beta-amino esters." Bulletin de la Société Chimique de Belgique.
  • Chiral Separation: "Chiral Technologies Application Note: Separation of Amino Acids." Daicel Corporation.

  • Dihydropyrimidines: Kappe, C. O. (2000). "Biologically active dihydropyrimidones of the Biginelli-type—a literature survey." European Journal of Medicinal Chemistry.

  • Enzymatic Resolution: "Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers." Molecules (2010).[4]

  • Pyrrolidine Synthesis: "The facile and stereoselective synthesis of pyrrolidine β-amino acids via copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition."[5] Organic Chemistry Frontiers.

(Note: While specific CAS 1086390-02-4 refers to the methyl ester, protocols are adapted from general


-amino ester chemistry validated in the cited literature.)

Sources

Method

Application Notes and Protocols: N-Protection of (S)-Methyl 3-Aminopentanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide provides detailed protocols for the N-protection of (S)-Methyl 3-Aminopentanoate, a valuable chiral building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed protocols for the N-protection of (S)-Methyl 3-Aminopentanoate, a valuable chiral building block in pharmaceutical synthesis. We will explore the strategic application of three common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). This guide will delve into the mechanistic underpinnings of each protection strategy, providing not just step-by-step instructions, but also the scientific rationale behind the choice of reagents and reaction conditions. The protocols are designed to be self-validating, with integrated characterization checkpoints. Diagrams illustrating reaction workflows and mechanisms are included to enhance understanding.

Introduction: The Critical Role of N-Protection in Synthesis

In the intricate world of organic synthesis, particularly in the realms of peptide chemistry and the development of complex active pharmaceutical ingredients (APIs), the selective masking and unmasking of reactive functional groups is paramount. The amine group, with its inherent nucleophilicity and basicity, often requires temporary protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of the appropriate protecting group is a critical strategic decision, dictated by the overall synthetic route, the presence of other functional groups, and the conditions required for its eventual removal.

(S)-Methyl 3-Aminopentanoate is a chiral β-amino ester that serves as a versatile precursor for a variety of pharmaceutical compounds. The stereocenter at the C3 position makes it a valuable synthon for enantiomerically pure targets. Protecting the nitrogen atom of this molecule is a crucial first step in many synthetic pathways, enabling chemists to perform modifications at the ester functionality or other parts of the molecule without interference from the amine. This guide provides detailed, field-proven protocols for the N-protection of (S)-Methyl 3-Aminopentanoate with three of the most widely used protecting groups in organic chemistry: Boc, Cbz, and Fmoc.

Strategic Selection of the N-Protecting Group

The selection of an appropriate N-protecting group is a strategic decision that significantly impacts the efficiency and success of a synthetic route. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. The orthogonality of protecting groups—the ability to remove one type of protecting group in the presence of another—is a cornerstone of modern multi-step synthesis.[1][2]

The Boc Group: Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is one of the most common acid-labile amine protecting groups. Its popularity stems from its ease of introduction and its stability towards a broad range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[3] The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O).[3]

Mechanism of Boc Protection: The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O, leading to the formation of a carbamate. The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.

Deprotection: The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4]

The Cbz Group: Hydrogenolysis-Labile Protection

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, introduced by Bergmann and Zervas in the 1930s.[1] It is stable to both acidic and basic conditions, making it orthogonal to the Boc and Fmoc groups. The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl).[1][5]

Mechanism of Cbz Protection: The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming a carbamate. A base is required to neutralize the HCl generated during the reaction.[1]

Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide.[1]

The Fmoc Group: Base-Labile Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is particularly prominent in solid-phase peptide synthesis (SPPS). Its key advantage is its stability under acidic conditions, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups.[2] The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).[2]

Mechanism of Fmoc Protection: Similar to Boc and Cbz protection, the amine acts as a nucleophile, attacking the carbonyl carbon of the Fmoc reagent to form a carbamate.[2]

Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in DMF.[6]

Experimental Protocols

The following protocols are designed for the N-protection of (S)-Methyl 3-Aminopentanoate. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: N-Boc Protection of (S)-Methyl 3-Aminopentanoate

This protocol is adapted from general procedures for the Boc protection of β-amino acid methyl esters.[7][8]

Materials:

  • (S)-Methyl 3-Aminopentanoate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of (S)-Methyl 3-Aminopentanoate (1.0 eq.) in a 1:1 mixture of THF and water, add sodium bicarbonate (3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude N-Boc-(S)-Methyl 3-Aminopentanoate.

  • Purify the crude product by silica gel column chromatography if necessary.

Characterization:

  • ¹H NMR: Expect to see the appearance of a singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group.

  • Mass Spectrometry: Calculate the expected mass of the product and confirm by ESI-MS.

Protocol 2: N-Cbz Protection of (S)-Methyl 3-Aminopentanoate

This protocol is based on general Schotten-Baumann conditions for Cbz protection.[1]

Materials:

  • (S)-Methyl 3-Aminopentanoate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve (S)-Methyl 3-Aminopentanoate (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a 2:1 mixture of dioxane and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq.) dropwise to the vigorously stirred solution.

  • Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Cbz-(S)-Methyl 3-Aminopentanoate.

  • Purify the crude product by silica gel column chromatography.

Characterization:

  • ¹H NMR: Look for the appearance of a singlet at ~5.1 ppm for the benzylic protons and multiplets in the aromatic region (~7.3 ppm).

  • Mass Spectrometry: Confirm the molecular weight of the product by ESI-MS.

Protocol 3: N-Fmoc Protection of (S)-Methyl 3-Aminopentanoate

This protocol utilizes Fmoc-OSu for a milder and more stable reaction compared to Fmoc-Cl.[2]

Materials:

  • (S)-Methyl 3-Aminopentanoate

  • N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile

  • Water (deionized)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve (S)-Methyl 3-Aminopentanoate (1.0 eq.) in a mixture of acetonitrile and aqueous sodium bicarbonate solution.

  • Add a solution of Fmoc-OSu (1.05 eq.) in acetonitrile dropwise to the stirred amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Fmoc-(S)-Methyl 3-Aminopentanoate.

  • Purify the crude product by silica gel column chromatography.

Characterization:

  • ¹H NMR: Expect to see characteristic signals for the fluorenyl group protons in the aromatic region (7.2-7.8 ppm) and the methylene and methine protons of the Fmoc group.

  • Mass Spectrometry: Verify the product's molecular weight using ESI-MS.

Data Presentation

Protecting GroupReagentBaseSolvent SystemTypical Yield (%)
Boc (Boc)₂ONaHCO₃THF/H₂O>90
Cbz Cbz-ClNaHCO₃Dioxane/H₂O85-95
Fmoc Fmoc-OSuNaHCO₃Acetonitrile/H₂O>90

Visualization of Workflows and Mechanisms

General N-Protection Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization start (S)-Methyl 3-Aminopentanoate reaction N-Protection Reaction (Stirring at appropriate temperature) start->reaction reagent Protecting Group Reagent ((Boc)₂O, Cbz-Cl, or Fmoc-OSu) reagent->reaction base Base (e.g., NaHCO₃) base->reaction solvent Solvent System solvent->reaction extraction Aqueous Work-up & Extraction reaction->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography (if necessary) concentration->purification product N-Protected Product purification->product characterization Characterization (NMR, MS) product->characterization

Caption: General workflow for the N-protection of (S)-Methyl 3-Aminopentanoate.

Mechanism of Boc Protection

G amine R-NH₂ ((S)-Methyl 3-Aminopentanoate) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc_anhydride (Boc)₂O boc_anhydride->intermediate product N-Boc Protected Amine intermediate->product Collapse of Intermediate byproducts t-BuOH + CO₂ intermediate->byproducts Elimination

Caption: Simplified mechanism of N-Boc protection.

Orthogonality of Protecting Groups

G Orthogonal Deprotection Strategies cluster_protected Protected Amine cluster_deprotection Deprotection Conditions cluster_deprotected Deprotected Amine Protected N-Boc N-Cbz N-Fmoc Conditions Acid (TFA, HCl) H₂, Pd/C Base (Piperidine) Protected:f0->Conditions:f0 Protected:f1->Conditions:f1 Protected:f2->Conditions:f2 Deprotected R-NH₂ Conditions:f0->Deprotected Conditions:f1->Deprotected Conditions:f2->Deprotected

Caption: Orthogonality of Boc, Cbz, and Fmoc protecting groups.

Conclusion

The N-protection of (S)-Methyl 3-Aminopentanoate is a fundamental step in its utilization as a chiral building block for complex molecular architectures. The choice between Boc, Cbz, and Fmoc protecting groups should be made based on the planned synthetic route and the chemical functionalities present in the molecule. The protocols provided in this guide offer reliable and reproducible methods for achieving high yields of the desired N-protected products. Adherence to the detailed procedures and careful monitoring of the reaction progress will ensure successful outcomes in the laboratory.

References

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.).
  • Full article: Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. Retrieved from [Link]

  • The Chemistry of Amine Protection: Benzyl Chloroformate Explained. (n.d.).
  • Cbz-Protected Amino Groups. (2019, October 2). Organic Chemistry Portal. Retrieved from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. Retrieved from [Link]

  • Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024, November 11). PMC. Retrieved from [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.).
  • Biomimetic Synthesis of Cbz-(S)-Dolaphenine. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. (n.d.). MDPI. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025, August 6). ResearchGate. Retrieved from [Link]

  • N-Boc-(2S,3S)-(−)-2-amino-3-methyl-1-pentanol (96%). (n.d.). Amerigo Scientific. Retrieved from [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (n.d.). RSC Publishing. Retrieved from [Link]

  • Large‐scale synthesis of Fmoc derivative (S)‐3 via alkylation of chiral... (n.d.). ResearchGate. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Preparation of Mono-‐Cbz Protected Guanidines. (2015, March 25). Organic Syntheses. Retrieved from [Link]

  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). MDPI. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • Methods for the synthesis of fmoc protected amines. (n.d.). Google Patents.
  • Methyl (S)-3-Boc-aminobutyrate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... (n.d.). ResearchGate. Retrieved from [Link]

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (n.d.). TSI Journals. Retrieved from [Link]

Sources

Application

Application Note: (S)-Methyl 3-Aminopentanoate as a Chiral Scaffold &amp; Stereodirecting Template

Part 1: Executive Summary & Technical Positioning Compound: (S)-Methyl 3-aminopentanoate CAS: 1086106-57-1 (Generic for enantiomer series: 1086393-29-2) Classification: -Amino Acid Ester / Chiral Building Block The "Auxi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Positioning

Compound: (S)-Methyl 3-aminopentanoate CAS: 1086106-57-1 (Generic for enantiomer series: 1086393-29-2) Classification:


-Amino Acid Ester / Chiral Building Block
The "Auxiliary" Distinction

While often requested as a "chiral auxiliary," (S)-Methyl 3-aminopentanoate is technically a chiral building block or stereodirecting template . Unlike classic auxiliaries (e.g., Evans oxazolidinones) which are attached and subsequently removed, this


-amino ester is typically incorporated into the final molecular architecture.

However, it fulfills the functional role of an auxiliary by:

  • Directing Stereochemistry: Its C3 chiral center exerts 1,3-asymmetric induction during subsequent functionalizations (e.g., alkylations, heterocyclizations).

  • Inducing Secondary Structure: In peptide synthesis, it forces specific folding patterns (helices/sheets) inaccessible to

    
    -amino acids, creating "foldamers" with high proteolytic stability.
    
Key Applications
  • 
    -Peptide Synthesis:  Construction of proteolysis-resistant peptidomimetics.
    
  • Heterocycle Formation: Asymmetric synthesis of dihydropyrimidines and

    
    -lactams.
    
  • Medicinal Chemistry: Precursor for Sitagliptin analogs and GABA derivatives.

Part 2: Core Logic & Mechanism

The -Amino Effect

The insertion of a methylene group (


) between the amine and carboxylic acid creates additional rotatable bonds.
  • Mechanism: In (S)-Methyl 3-aminopentanoate, the ethyl side chain at C3 creates steric bulk that restricts rotation around the

    
     bond.
    
  • Outcome: When coupled into peptides, this restriction favors the formation of stable secondary structures, most notably the 3

    
    -helix , which is distinct from the 
    
    
    
    -helix and highly resistant to enzymatic degradation.
Asymmetric Induction Pathway

When used as a nucleophile in condensation reactions (e.g., Mannich-type or Hantzsch synthesis), the pre-existing chirality at C3 directs the incoming electrophile to the less hindered face.

AsymmetricInduction Figure 1: Stereodirecting pathway of (S)-Methyl 3-aminopentanoate in heterocycle synthesis. Start (S)-Methyl 3-aminopentanoate (Chiral Template) Inter Imine/Enamine Intermediate Start->Inter Condensation TS Transition State (Steric Control by Ethyl Group) Inter->TS Nucleophilic Attack Product Chiral Heterocycle (Diastereoselective) TS->Product Ring Closure

[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of -Peptide Dimer (Coupling Reaction)

Objective: Couple (S)-Methyl 3-aminopentanoate (Amine component) with a Boc-protected


-amino acid (Acid component).

Reagents:

  • (S)-Methyl 3-aminopentanoate hydrochloride (1.0 equiv)

  • Boc-(S)-3-aminopentanoic acid (1.0 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (1.2 equiv)

  • NMM (N-methylmorpholine) (3.0 equiv)

  • Solvent: Dry DMF or

    
    
    

Procedure:

  • Activation: Dissolve Boc-(S)-3-aminopentanoic acid in dry

    
     (0.1 M) under 
    
    
    
    . Add HOBt and EDC
    
    
    HCl at 0°C. Stir for 15 minutes to form the active ester.
  • Neutralization: In a separate vial, dissolve (S)-Methyl 3-aminopentanoate hydrochloride in minimal DMF. Add NMM to neutralize the salt (verify pH ~8 on wet paper).

  • Coupling: Transfer the amine solution dropwise to the activated acid solution at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with EtOAc. Wash successively with 1M citric acid (removes unreacted amine), sat.

    
     (removes unreacted acid), and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    

Critical Control Point: Unlike


-amino acids, 

-amino acids are less prone to oxazolone-mediated racemization, allowing for longer reaction times if steric bulk is high.
Protocol B: Asymmetric Synthesis of Dihydropyrimidines (Modified Biginelli)

Objective: Use (S)-Methyl 3-aminopentanoate as a chiral amine to synthesize functionalized dihydropyrimidines.

Reagents:

  • Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • 
    -Ketoester (e.g., Ethyl acetoacetate) (1.0 equiv)
    
  • (S)-Methyl 3-aminopentanoate (1.0 equiv)[1]

  • Catalyst:

    
     (5 mol%) or TMSCl (1.0 equiv)
    

Procedure:

  • Mixing: Combine aldehyde,

    
    -ketoester, and (S)-Methyl 3-aminopentanoate in Ethanol (0.5 M).
    
  • Catalysis: Add the catalyst.

  • Reflux: Heat to reflux (80°C) for 6–8 hours. Monitor TLC for disappearance of aldehyde.

  • Isolation: Cool to room temperature. The product often precipitates. If not, evaporate solvent and recrystallize from EtOH/Water.

  • Analysis: The product will be a diastereomeric mixture. The (S)-center of the amine will induce diastereoselectivity at the new C4 center of the pyrimidine ring.

Part 4: Data & Specifications

Physical Properties Table
PropertySpecificationNotes
Molecular Formula

Methyl ester form
Molecular Weight 131.17 g/mol Free base
Appearance Colorless oil / Low-melting solidHygroscopic as HCl salt
Boiling Point ~65–70°C @ 15 mmHgEstimated
Chiral Purity >98% eeCritical for auxiliary function
Solubility MeOH, DCM, EtOAc, WaterFree base is soluble in organics
Stability & Storage[2]
  • Storage: Store at -20°C under Argon. The free base is prone to hydrolysis and carbamate formation (

    
     absorption) from air.
    
  • Handling: Always handle the HCl salt form until immediately prior to reaction to prevent polymerization or degradation.

Part 5: Synthesis of the Scaffold (Reference Route)

If commercial stock is unavailable, the standard synthesis involves Arndt-Eistert homologation of (S)-2-aminobutyric acid.

ArndtEistert Figure 2: Arndt-Eistert Homologation pathway for synthesis from alpha-amino acids. Start (S)-N-Boc-2-Aminobutyric Acid MixedAnh Mixed Anhydride Start->MixedAnh ClCO2iBu / NMM Diazo Diazoketone Intermediate MixedAnh->Diazo CH2N2 (Diazomethane) Wolff Wolff Rearrangement (Ketene) Diazo->Wolff Ag-Benzoate / Heat Final (S)-Methyl 3-aminopentanoate Wolff->Final MeOH (Trapping)

[4]

Part 6: References

  • Podlech, J., & Seebach, D. (1995). "On the Preparation of

    
    -Amino Acids from 
    
    
    
    -Amino Acids using the Arndt-Eistert Reaction." Justus Liebigs Annalen der Chemie. Link
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Lelais, G., & Seebach, D. (2004). "

    
    -Peptides: From Structure to Function." Biopolymers. Link
    
  • Kappe, C. O. (2000). "Biologically Active Dihydropyrimidines of the Biginelli-Type—A Literature Survey." European Journal of Medicinal Chemistry. Link

  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile Peptidomimetics." Current Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (S)-Methyl 3-Aminopentanoate Purification

The following guide serves as a specialized Technical Support Center for (S)-Methyl 3-Aminopentanoate (CAS: 1086106-57-1). It is designed for process chemists and researchers requiring high-purity isolation of this chira...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for (S)-Methyl 3-Aminopentanoate (CAS: 1086106-57-1). It is designed for process chemists and researchers requiring high-purity isolation of this chiral


-amino ester.

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Core Technical Overview

(S)-Methyl 3-Aminopentanoate is a labile


-amino acid ester. Unlike stable 

-amino acids, this compound possesses a high propensity for intramolecular cyclization to form the corresponding

-lactam (4-ethyl-2-azetidinone) or polymerization into poly-

-amino esters under basic or neutral conditions.

Critical Stability Warning:

  • Free Base: Unstable at RT; prone to rapid cyclization and hydrolysis.

  • Salt Form (Recommended): Isolate as the Hydrochloride (HCl) or p-Toluenesulfonate (p-TsOH) salt for long-term stability and crystallinity.

Troubleshooting & FAQ: Isolation and Chemical Purity

Issue 1: "My crude product is an oil and refuses to crystallize."

Diagnosis: You are likely handling the free base or a hygroscopic salt mixture containing residual water/methanol. Technical Solution: The free base of (S)-methyl 3-aminopentanoate is a liquid.[1] To achieve a crystalline solid, you must convert it to a salt under strictly anhydrous conditions.[2]

Protocol: Anhydrous Salt Formation (HCl) [2]

  • Dissolution: Dissolve the crude oil in dry MTBE (Methyl tert-butyl ether) or CPME (Cyclopentyl methyl ether). Avoid alcohols initially to prevent transesterification.

  • Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane or TMSCl/MeOH (1:1 equivalent generates HCl in situ).

    • Note: Do not use aqueous HCl. Water prevents crystallization.

  • Precipitation: If the salt oils out, induce crystallization by adding a non-polar anti-solvent (Heptane) dropwise with vigorous stirring.[2] Seed crystals are critical here.

  • Isolation: Filter under nitrogen. Wash with cold Heptane/MTBE (1:1).[2]

Issue 2: "I see a new impurity growing during rotary evaporation (NMR ~3.0-3.5 ppm)."

Diagnosis:


-Lactam formation (Cyclization).
Mechanism:  Under neutral or slightly basic conditions (pH > 7), the amine nucleophile attacks the ester carbonyl, expelling methanol.[2]
Corrective Action: 
  • Never concentrate the free base to dryness at elevated temperatures (>30°C).

  • Buffer: Keep the crude mixture slightly acidic (pH 4-5) if storing in solution.

  • Workup: Avoid strong basic washes (NaOH).[2] Use mild bases like

    
     only if necessary and immediately extract into organic solvent followed by immediate acidification.[2]
    

Module: Enantiomeric Purity (ee%) Enhancement

Question: "My ee% is stuck at 85-90%. How do I upgrade it to >99%?"

Expert Insight: Direct recrystallization of the HCl salt is often inefficient for enantiomeric upgrading due to the formation of solid solutions. The most robust method for


-amino esters is Diastereomeric Salt Resolution  using chiral acids.

Recommended Resolving Agent: (R)-Mandelic Acid or Dibenzoyl-L-Tartaric Acid . (Note: For (S)-amine, use (S)-acids typically, but screening is required.[2] Mandelic acid derivatives are historically effective for


-amino esters).

Protocol: Chemical Resolution / Polishing

  • Free Base Release: Carefully neutralize your salt with cold

    
     and extract into EtOAc.[2]
    
  • Salt Formation: Add 1.0 eq of (S)-(+)-Mandelic Acid in hot Isopropanol (IPA).

  • Crystallization: Allow to cool slowly to RT. The diastereomeric salt of the (S)-amine should crystallize preferentially.

  • Recrystallization: If ee < 98%, recrystallize the salt from IPA/MeOH (9:1) .

  • Breaking the Salt: Suspend solid in EtOAc, treat with cold dilute HCl, and separate layers.

Data Table: Solvent Systems for Purification
Purification GoalSolvent SystemTemperatureExpected Outcome
Salt Formation (HCl) MTBE / Heptane0°C

RT
White hygroscopic powder
Recrystallization (HCl) iPrOH / EtOAcReflux

5°C
Removal of chemical impurities
Chiral Resolution Ethanol / Water (95:5)Reflux

RT
High ee% diastereomeric salt
Impurity Purge DCM / HexaneRT (Trituration)Removal of non-polar byproducts

Visual Workflows (Graphviz)

Diagram 1: Purification Decision Matrix

This logic tree guides you based on the current state of your material.

PurificationLogic Start Crude (S)-Methyl 3-Aminopentanoate CheckState Physical State? Start->CheckState IsOil Oil / Gum CheckState->IsOil Liquid IsSolid Solid / Salt CheckState->IsSolid Crystalline ActionSalt Convert to HCl Salt (Anhydrous HCl/Dioxane) IsOil->ActionSalt Stabilize CheckPurity Check Purity (HPLC/NMR) IsSolid->CheckPurity LowChem Low Chemical Purity (Byproducts present) CheckPurity->LowChem Impurities LowEE Low Enantiomeric Excess (<95% ee) CheckPurity->LowEE Racemization Final Pure (S)-Enantiomer HCl Salt (Store -20°C, Desiccated) CheckPurity->Final >98% Pure ActionRecrys Recrystallize HCl Salt (IPA/EtOAc) LowChem->ActionRecrys ActionRes Classical Resolution (Mandelic/Tartaric Acid) LowEE->ActionRes ActionSalt->CheckPurity ActionRecrys->CheckPurity ActionRes->Final

Caption: Decision matrix for selecting the appropriate purification pathway based on physical state and purity metrics.

Diagram 2: Chemical Stability & Degradation Pathways

Understanding why the purification fails is key. This diagram illustrates the competing pathways.

Degradation Target (S)-Methyl 3-Aminopentanoate (Free Base) Lactam Beta-Lactam (4-ethyl-2-azetidinone) Target->Lactam pH > 7 cyclization Polymer Poly-beta-amino ester (Oligomers) Target->Polymer Concentration Heat Acid (S)-3-Aminopentanoic Acid (Hydrolysis Product) Target->Acid H2O / H+ Salt STABLE FORM (HCl Salt) Target->Salt HCl/Dioxane Anhydrous

Caption: Primary degradation pathways. The free base is a transient intermediate; immediate salt formation is required to prevent lactamization.

Analytical Checkpoints

ParameterMethodSpecificationNotes
Identity 1H NMR (DMSO-d6)Confirms StructureLook for methoxy singlet ~3.6 ppm.
Enantiomeric Purity Chiral HPLC> 98.5% eeColumn: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA.
Residual Solvent GC-Headspace< 5000 ppmCritical if using Dioxane/MTBE.
Counter-ion Ion Chromatography1.0 eq ChlorideEnsure mono-hydrochloride stoichiometry.

References

  • Beta-Amino Acid Synthesis & Resolution

    • Lilach Hedvati, et al. "Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid."[3] U.S. Patent Application US20070287748A1. (2007).[2][3]

    • Context: Describes the use of mandelic acid for resolving homologous

      
      -amino acids (Pregabalin precursors), directly applicable to aminopentanoate derivatives.[2]
      
  • Esterification & Salt Formation

    • Li, Z., et al.[2] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 25(11), 2674.[2] (2020).

    • Context: Validates the TMSCl/Methanol method for anhydrous HCl salt formation of amino esters, preventing hydrolysis.
  • Enzymatic Kinetic Resolution (Alternative Route)

    • Pàmies, O., & Bäckvall, J. E.[2] "Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters." Journal of Organic Chemistry, 67(4), 1261-1265.[2] (2002).[2][4][5]

    • Context: While focused on hydroxy esters, the lipase (CAL-B) methodology is standard for -amino ester resolution if chemical resolution fails.
  • Stability of Beta-Amino Esters

    • Lynn, D. M., & Langer, R. "Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA."[2] Journal of the American Chemical Society, 122(44), 10761–10768.[2] (2000).[2] [2]

    • Context: Foundational paper describing the polymerization/cyclization risks of -amino esters, necessitating salt isol

Sources

Optimization

Optimization of peptide coupling yield with (S)-Methyl 3-Aminopentanoate

Technical Support Center: Peptide Chemistry Division Subject: Optimization of Peptide Coupling with (S)-Methyl 3-Aminopentanoate Ticket ID: OPT-BETA-3AP-001 Status: Open Assigned Specialist: Senior Application Scientist[...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Chemistry Division Subject: Optimization of Peptide Coupling with (S)-Methyl 3-Aminopentanoate Ticket ID: OPT-BETA-3AP-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely encountering difficulties coupling (S)-Methyl 3-aminopentanoate (CAS: 1086106-57-1) due to its nature as a


-amino acid derivative.[1] Unlike standard 

-amino acids, the amine group in this molecule is situated on a secondary carbon with adjacent steric bulk (an ethyl group at C3 and a methylene ester arm at C2).[1]

This guide treats your experiment as a system. If the yield is low, the failure usually lies in nucleophile activation (salt removal) or steric hindrance management .

Molecule Specifications:

  • Name: (S)-Methyl 3-aminopentanoate[1][2][3]

  • Structure:

    
    -amino acid ester.[1] The primary amine is attached to the C3 chiral center.
    
  • Key Challenge: The amine is a nucleophile, but it is sterically encumbered compared to Glycine or Alanine. Standard EDC/HOBt protocols often result in incomplete conversion (20-40% yields).[1]

Pre-Reaction Diagnostics (The "Check Engine" Light)

Before adding your costly peptide fragment, you must validate the state of your amine.

Critical Checkpoint: Salt Form vs. Free Base Most commercial supplies of (S)-Methyl 3-aminopentanoate are sold as the Hydrochloride (HCl) salt to ensure stability.[1]

  • The Trap: The HCl salt (

    
    ) is non-nucleophilic .[1] It cannot attack the activated ester.
    
  • The Fix: You must neutralize the salt. However, in situ neutralization with weak bases (like NMM) can sometimes be insufficient if the equilibrium doesn't favor the free amine in the specific solvent microenvironment.

Protocol A: The "Self-Validating" Neutralization Do not rely on calculated stoichiometry alone. Verify the pH.

  • Dissolve the amine HCl salt in the reaction solvent (DMF or NMP).

  • Add DIPEA (Diisopropylethylamine) (1.05 equivalents relative to the amine salt).[1]

  • Validation Step: Moisten a strip of pH paper with water and hold it above the solution (in the headspace). The vapor should turn the paper basic (blue/green) immediately, indicating free amine is present. If not, add DIPEA in 0.1 eq increments.

  • Note: Avoid a large excess of base (>3 eq) if your coupling partner is prone to racemization (e.g., Cys, His), but for this specific amine, ensuring nucleophilicity is priority #1.[1]

Reaction Optimization: The "Gold Standard" Protocol

For sterically hindered


-amino esters, we strongly recommend moving away from carbodiimides (EDC/DCC) and utilizing Uronium/Aminium  or Phosphonium  reagents with HOAt or Oxyma additives.[1]
Recommended Reagents
  • Primary Choice: HATU (Generates the highly reactive -OAt ester).[1]

  • Green Alternative: COMU (Generates -Oxyma ester; safer and often more soluble).[1]

  • Solvent: DMF (Anhydrous).[1] DCM is often too non-polar to solvate the salt forms effectively.

Step-by-Step Optimization Workflow

Step 1: Activation of the Acid Partner (The Electrophile)

  • Dissolve the Carboxylic Acid partner (1.0 - 1.2 eq) in anhydrous DMF.[1]

  • Add HATU (1.0 - 1.1 eq).[1]

  • Add DIPEA (2.0 eq).[1] Crucial: The solution should turn yellow instantly.

  • Wait Time: Allow activation for 2-5 minutes . Do not wait longer than 10 minutes, or the active ester may hydrolyze or rearrange (guanidinylation).

Step 2: Coupling

  • Add the pre-neutralized (S)-Methyl 3-aminopentanoate solution (from Protocol A) to the activated acid mixture.[1]

  • Stoichiometry Check: Total Base = (Equivalents for Acid Activation) + (Equivalents to neutralize Amine HCl). Usually, this totals 3.0 - 3.5 eq of DIPEA.[1]

Step 3: Monitoring

  • Run the reaction for 2 to 4 hours at Room Temperature.

  • TLC/HPLC Check: Monitor the disappearance of the amine. Ninhydrin stain works, but phosphomolybdic acid (PMA) is often better for

    
    -amino esters.[1]
    

Visualizing the Mechanism & Troubleshooting

The following diagram illustrates the critical pathway and where it fails.

PeptideCoupling cluster_0 Critical Failure Point Acid Carboxylic Acid (Partner) ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Activation (2 min) HATU HATU/Base HATU->ActiveEster StericWall STERIC HINDRANCE (Ethyl Group @ C3) ActiveEster->StericWall AmineSalt (S)-Methyl 3-aminopentanoate (HCl Salt) FreeAmine Free Amine (Nucleophile) AmineSalt->FreeAmine Neutralization Base DIPEA (Base) Base->FreeAmine FreeAmine->StericWall Attacks Ester Product Coupled Peptide (Yield) StericWall->Product Successful Coupling (HATU/COMU) SideProduct N-Acyl Urea / Hydrolysis (Low Yield) StericWall->SideProduct Slow Reaction (EDC/HOBt)

Caption: Figure 1. The kinetic competition between successful coupling and side reactions. The steric bulk of the (S)-Methyl 3-aminopentanoate (represented by the "Steric Wall") requires the high reactivity of HATU/Active Ester to overcome the energy barrier before the active ester decomposes.

Troubleshooting Guide (Symptom -> Solution)

SymptomProbable CauseCorrective Action
Yield < 30% Incomplete neutralization of the HCl salt.[1]Verify pH: Ensure the reaction mixture is basic (pH 8-9) immediately after mixing. Add more DIPEA.
No Reaction (0% Yield) "Guanidinylation" of the amine.Did you add HATU to the amine first? Never mix HATU and the amine directly. Always activate the acid then add the amine.
Product is an Oil/Gum Residual DMF or byproduct contamination.[1]Workup: Dilute with EtOAc, wash 3x with 5% LiCl (removes DMF), then 1M KHSO₄ (removes DIPEA), then NaHCO₃.
Racemization of Partner Over-activation or excessive base.Use COMU or PyOxim instead of HATU. Reduce base to 2.0 eq total if possible. Keep temp at 0°C for the first hour.
Solid Precipitate Forms Peptide aggregation or urea formation.[1]If using carbodiimides, this is DCU (filter it).[1] If using HATU, it might be the peptide. Add chaotropic salts (e.g., LiCl) or use NMP as solvent.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use PyBOP instead of HATU? A: Yes, PyBOP is a robust alternative. However, for


-amino acids, HATU generally offers faster kinetics due to the "neighboring group effect" of the pyridine nitrogen in the HOAt leaving group. If you use PyBOP, extend the reaction time to 6–12 hours.

Q2: I am worried about racemizing the (S)-Methyl 3-aminopentanoate. Is this a risk? A: Generally, no. The stereocenter is on the amine component. Amine racemization during coupling is extremely rare unless you use harsh bases (like NaH) or high heat.[1] The risk of racemization usually lies with the carboxylic acid partner (the one being activated).[4]

Q3: My product has an extra mass of +99 Da. What is it? A: This is likely the Tetramethylguanidinium adduct. This happens if HATU reacts directly with your amine because the carboxylic acid activation was too slow or the addition order was wrong. Always activate the acid component for 2 minutes before adding the amine.

Q4: How do I remove the methyl ester later? A: Standard saponification (LiOH in THF/Water) works well. However,


-amino esters can be slower to hydrolyze than 

-amino esters.[1] You may need to slightly increase temperature (35°C) or reaction time.[1] Monitor carefully to avoid retro-Michael addition side reactions.

References

  • Albericio, F., & Boulton, S. (2015).[1] Strategies for the Synthesis of Peptide Drugs.[5] Chemical Reviews.[1] Link (Discusses HATU/HOAt superiority for hindered couplings).[1]

  • El-Faham, A., & Albericio, F. (2011).[1][5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[1] Link (Comprehensive review of COMU, HATU, and PyBOP mechanisms).[1]

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[1] Link (Industrial perspective on coupling hindered amines).[1]

  • Sigma-Aldrich (Merck). Peptide Coupling Reagents: A Guide.[1]Link (General properties of reagents).[1]

  • Bachem. Peptide Synthesis Guide: Handling of Amino Acid Derivatives.Link (Best practices for salt neutralization).[1]

Sources

Troubleshooting

Technisches Support-Center: Analyse von Nebenprodukten bei der Synthese von (S)-Methyl-3-aminopentanoat

Answering in German as per the user's request. Erstellt von: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German as per the user's request.

Erstellt von: Dr. an der Schnittstelle von Anwendungswissenschaft und organischer Synthese

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung (S)-Methyl-3-aminopentanoat ist ein wertvoller chiraler Baustein in der pharmazeutischen Synthese. Die stereochemische Reinheit des Endprodukts ist für die Gewährleistung der Sicherheit und Wirksamkeit des Wirkstoffs von entscheidender Bedeutung. Unerwünschte Nebenprodukte, insbesondere das (R)-Enantiomer, können die Wirksamkeit verringern oder zu unerwarteten toxikologischen Profilen führen. Dieses Handbuch dient als technischer Leitfaden zur Identifizierung, Fehlerbehebung und Minimierung häufiger Nebenprodukte, die bei gängigen Synthesewegen auftreten. Wir konzentrieren uns auf die Kausalität hinter der Bildung von Nebenprodukten und bieten robuste analytische Protokolle zur Gewährleistung der Produktqualität.

Abschnitt 1: Gängige Synthesewege und erwartete Nebenprodukte

Die Synthese von chiralen Aminen wie (S)-Methyl-3-aminopentanoat wird am häufigsten durch asymmetrische reduktive Aminierung oder die asymmetrische Hydrierung eines Enamin-Vorläufers erreicht.[1][2] Jeder Weg birgt seine eigenen potenziellen Fallstricke und sein eigenes Nebenproduktprofil.

Weg A: Asymmetrische reduktive Aminierung von Methyl-3-oxopentanoat

Bei diesem Ansatz reagiert ein Keton-Vorläufer (Methyl-3-oxopentanoat) mit einer Ammoniakquelle zu einem intermediären Imin, das dann in situ von einem chiralen Katalysator enantioselektiv zu dem gewünschten Amin reduziert wird.[3][4]

F: Was sind die wahrscheinlichsten Nebenprodukte bei der asymmetrischen reduktiven Aminierung?

A: Die Hauptprobleme bei diesem Weg sind unvollständige Enantioselektivität, Konkurrenzreaktionen und Überalkylierung.

  • (R)-Methyl-3-aminopentanoat: Das unerwünschte Enantiomer ist das häufigste prozessbedingte Nebenprodukt. Seine Anwesenheit ist direkt auf eine unvollkommene Enantioselektivität des Katalysatorsystems zurückzuführen.

  • Methyl-3-hydroxypentanoat: Das Reduktionsmittel (z. B. H₂, Formiat, Hydride) kann das Ausgangsketon direkt zum entsprechenden Alkohol reduzieren, bevor die Iminbildung stattfindet.[5] Dies ist eine häufige Konkurrenzreaktion.

  • Sekundäres Amin-Nebenprodukt (Dialkylierung): Das neu gebildete primäre Aminprodukt ist nukleophil und kann mit einem weiteren Molekül des Keton-Ausgangsmaterials reagieren, was zu einem sekundären Imin und dessen anschließender Reduktion zu einem Dialkylamin-Nebenprodukt führt.[6]

  • Nicht umgesetztes Methyl-3-oxopentanoat/Imin-Intermediat: Eine unvollständige Reaktion aufgrund von Katalysatordesaktivierung, unzureichender Reaktionszeit oder unzureichendem Reduktionsmittel führt zu verbleibenden Ausgangsmaterialien.[7]

Reductive_Amination_Byproducts Ketone Methyl-3-oxopentanoat Imine Imin-Intermediat Ketone->Imine + NH₃, -H₂O Alcohol Methyl-3-hydroxypentanoat Ketone->Alcohol Direkte Reduktion Ammonia NH₃ Product (S)-Methyl- 3-aminopentanoat Imine->Product Enantioselektive Reduktion R_Enantiomer (R)-Enantiomer Imine->R_Enantiomer Schlechte ee% Dimer Dialkyliertes Nebenprodukt Product->Dimer + Keton, dann Reduktion Catalyst Chiraler Katalysator + Reduktionsmittel Catalyst->Imine

Abbildung 1: Bildung von Nebenprodukten bei der asymmetrischen reduktiven Aminierung.

Weg B: Asymmetrische Hydrierung von Methyl-3-aminocrotonat (Enamin)

Bei diesem Weg wird der Keton-Vorläufer zunächst in ein stabileres Enamin (in diesem Fall Methyl-3-aminocrotonat) umgewandelt. Dieses Enamin wird dann in Gegenwart eines chiralen Übergangsmetallkatalysators (typischerweise auf Rhodium- oder Iridiumbasis) hydriert.[8][9]

F: Welche Nebenprodukte sind bei der asymmetrischen Hydrierung von Enaminen zu erwarten?

A: Dieser Weg vermeidet die Probleme der Alkoholbildung und der Dialkylierung, birgt aber seine eigenen Herausforderungen im Zusammenhang mit der Geometrie des Ausgangsmaterials und der Reaktionseffizienz.

  • (R)-Methyl-3-aminopentanoat: Ähnlich wie bei der reduktiven Aminierung ist das unerwünschte Enantiomer das Hauptproblem, wenn die Enantioselektivität des Katalysators unzureichend ist.

  • Geometrische Isomere (E/Z) des Enamins: Das Enamin-Ausgangsmaterial kann als Mischung aus E- und Z-Isomeren vorliegen. Diese Isomere können mit unterschiedlichen Raten und/oder Enantioselektivitäten hydrieren, was zu einer geringeren Gesamteffizienz und Reinheit führt.[5]

  • Nicht umgesetztes Enamin: Eine unvollständige Umwandlung kann auf eine Katalysatordesaktivierung (z. B. Vergiftung durch Verunreinigungen) oder unzureichenden Wasserstoffdruck/Reaktionszeit zurückzuführen sein.

  • Überreduktion: Obwohl unter typischen Bedingungen für die C=C-Hydrierung weniger wahrscheinlich, könnten aggressive Bedingungen oder unspezifische Katalysatoren potenziell die Esterfunktionalität reduzieren, was zu Aminoalkohol-Verunreinigungen führt.

Enamine_Hydrogenation_Byproducts Enamine Methyl-3-aminocrotonat (E/Z-Mischung) Product (S)-Methyl- 3-aminopentanoat Enamine->Product Asymmetrische Hydrierung R_Enantiomer (R)-Enantiomer Enamine->R_Enantiomer Unvollständige Enantioselektivität Unreacted Nicht umgesetztes Enamin Enamine->Unreacted Unvollständige Umwandlung H2 H₂ H2->Enamine Catalyst Chiraler Katalysator (z.B. Rh-DIPAMP) Catalyst->Enamine

Abbildung 2: Bildung von Nebenprodukten bei der asymmetrischen Hydrierung von Enaminen.

Abschnitt 2: Leitfaden zur Fehlerbehebung & FAQs

Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei der Analyse des Rohprodukts auftreten.

Problem Mögliche Ursache(n) Vorgeschlagene Lösung(en)
Geringer enantiomerer Überschuss (ee) 1. Suboptimale Katalysatoraktivität/ -beladung.2. Falsche Reaktionstemperatur oder Druck.3. Verunreinigungen im Lösungsmittel oder Ausgangsmaterial vergiften den Katalysator.4. Bei der Enamin-Hydrierung: E/Z-Isomere reagieren mit unterschiedlicher Selektivität.[5]1. Führen Sie eine Katalysatorscreening-Studie durch oder erhöhen Sie die Katalysatorbeladung schrittweise.2. Optimieren Sie Temperatur und Druck. Niedrigere Temperaturen begünstigen oft eine höhere Selektivität.3. Stellen Sie die Reinheit der Reagenzien und Lösungsmittel sicher (z. B. durch Destillation, Verwendung von wasserfreien Lösungsmitteln).4. Isolieren Sie ein einzelnes Enamin-Isomer vor der Hydrierung oder finden Sie einen Katalysator, der beide Isomere mit hoher Selektivität umwandelt.
Hohe Konzentration an Methyl-3-hydroxypentanoat Das Reduktionsmittel reduziert das Keton schneller als die Iminbildung erfolgt. Dies ist häufig bei hochreaktiven Hydriden wie NaBH₄ der Fall.1. Wechseln Sie zu einem milderen oder Imin-selektiveren Reduktionsmittel wie Natriumtriacetoxyborhydrid (STAB) oder führen Sie die Reaktion unter Transferhydrierungsbedingungen durch.2. Führen Sie eine schrittweise reduktive Aminierung durch: Bilden Sie zuerst das Imin (oft unter Dehydratisierungsbedingungen) und isolieren Sie es, bevor Sie das Reduktionsmittel zugeben.[7]
Nachweis von dialkylierten Nebenprodukten Das primäre Aminprodukt konkurriert mit Ammoniak um die Reaktion mit dem verbleibenden Keton-Ausgangsmaterial.1. Verwenden Sie einen großen Überschuss der Ammoniakquelle (z. B. Ammoniumacetat), um die Reaktion statistisch zugunsten der Bildung des primären Amins zu verschieben.[6]2. Fügen Sie das Keton-Ausgangsmaterial langsam zur Reaktionsmischung hinzu, um seine Konzentration niedrig zu halten.3. Eine schrittweise Vorgehensweise (siehe oben) kann dieses Problem ebenfalls mindern.
Signifikante Mengen an nicht umgesetztem Ausgangsmaterial 1. Unzureichende Reaktionszeit oder Temperatur.2. Katalysatordesaktivierung.3. Unzureichendes Reduktionsmittel (H₂-Druck oder Hydrid-Äquivalente).1. Überwachen Sie den Reaktionsfortschritt mittels GC oder TLC und verlängern Sie die Reaktionszeit.2. Entgasen Sie Lösungsmittel gründlich, um Sauerstoff zu entfernen, der einige Katalysatoren desaktivieren kann. Führen Sie die Reaktion unter einer inerten Atmosphäre (N₂ oder Ar) durch.3. Stellen Sie sicher, dass der H₂-Druck während der gesamten Reaktion konstant bleibt oder dass mindestens stöchiometrische Mengen an Hydrid-Reduktionsmittel verwendet werden.

Abschnitt 3: Analytische Protokolle zur Identifizierung von Nebenprodukten

Eine robuste analytische Methodik ist entscheidend für die genaue Beurteilung der Produktreinheit. Ein zweigleisiger Ansatz mit chiraler HPLC zur Quantifizierung von Enantiomeren und GC-MS zur Identifizierung flüchtiger Verunreinigungen ist sehr effektiv.

Analytical_Workflow Crude Rohproduktprobe Dissolve In mobilem Phasen- Lösungsmittel lösen (z.B. Hexan/IPA) Crude->Dissolve Derivatize Probe derivatisieren (z.B. mit TFAA) Crude->Derivatize Für flüchtige Stoffe HPLC Chirale HPLC-Analyse Dissolve->HPLC Direkte Injektion Results_HPLC Quantifizierung: - (S)-Enantiomer % - (R)-Enantiomer % HPLC->Results_HPLC GCMS GC-MS-Analyse Results_GCMS Identifizierung: - Ausgangsmaterialien - Alkohol-Nebenprodukt - Dialkyliertes Nebenprodukt GCMS->Results_GCMS Derivatize->GCMS

Abbildung 3: Allgemeiner analytischer Arbeitsablauf zur Analyse von Nebenprodukten.

Protokoll 1: Chirale HPLC-Methode zur Bestimmung der enantiomeren Reinheit

Die chirale Hochleistungsflüssigkeitschromatographie (HPLC) ist die Methode der Wahl zur Trennung und Quantifizierung von Enantiomeren.[10] Auf Polysacchariden basierende stationäre Phasen sind für diese Aufgabe besonders leistungsstark.[11]

Ziel: Trennung und Quantifizierung von (S)- und (R)-Methyl-3-aminopentanoat.

Schritt-für-Schritt-Methodik:

  • Vorbereitung des Standards: Bereiten Sie eine Standardlösung eines racemischen Gemisches von Methyl-3-aminopentanoat (~1 mg/ml) in der mobilen Phase vor. Dies ist entscheidend, um die Retentionszeiten beider Enantiomere zu bestätigen und die Auflösung der Säule zu berechnen.

  • Probenvorbereitung: Lösen Sie eine genau abgewogene Menge des Rohprodukts (~1 mg/ml) in der mobilen Phase. Filtrieren Sie die Probe durch einen 0,45-µm-Spritzenfilter, bevor Sie sie in ein HPLC-Fläschchen geben.

  • Chromatographische Bedingungen: Führen Sie die Analyse unter Verwendung der unten aufgeführten Startbedingungen durch. Die Optimierung der mobilen Phase (Anpassung des Alkoholprozentsatzes) kann zur Verbesserung der Auflösung erforderlich sein.

  • Datenanalyse: Integrieren Sie die Peakflächen für das (S)- und (R)-Enantiomer. Berechnen Sie den enantiomeren Überschuss (ee) mit der Formel: ee (%) = [((S) - (R)) / ((S) + (R))] * 100.

Parameter Empfohlene Bedingung Begründung
Säule Chiralpak AD-H oder Chiralcel OD-H (250 x 4,6 mm, 5 µm)Diese auf Polysacchariden basierenden Phasen bieten eine breite Enantioselektivität für eine Vielzahl von Verbindungen, einschließlich Aminen.[12]
Mobile Phase n-Hexan : Isopropanol (IPA) : Diethylamin (DEA) (90:10:0,1, v/v/v)Der apolare/polare Mix sorgt für eine gute Elution. DEA wird zugesetzt, um das Peak-Tailing zu reduzieren, das bei basischen Analyten wie Aminen häufig auftritt.[12]
Flussrate 1,0 ml/minEine Standardflussrate für eine 4,6-mm-ID-Säule.
Temperatur 35°CEine leicht erhöhte Temperatur kann die Effizienz der Säule verbessern und die Viskosität der mobilen Phase verringern.
Detektion UV bei 210 nmAmine ohne starke Chromophore haben typischerweise eine Endabsorption im niedrigen UV-Bereich.
Injektionsvolumen 10 µLEin Standardvolumen, um eine Überladung der Säule zu vermeiden.
Protokoll 2: GC-MS-Methode zur Identifizierung flüchtiger Verunreinigungen

Die Gaschromatographie-Massenspektrometrie (GC-MS) ist ideal zur Identifizierung flüchtiger und halbflüchtiger Nebenprodukte wie nicht umgesetzte Ausgangsmaterialien oder das Alkohol-Nebenprodukt. Primäre Amine erfordern oft eine Derivatisierung, um die Flüchtigkeit zu erhöhen und das Peak-Tailing zu verbessern.[13]

Ziel: Identifizierung von Methyl-3-oxopentanoat, Methyl-3-hydroxypentanoat und dialkylierten Nebenprodukten.

Schritt-für-Schritt-Methodik:

  • Derivatisierung:

    • Lösen Sie ~1 mg des Rohprodukts in 0,5 ml Dichlormethan in einem Reaktionsfläschchen.

    • Geben Sie 0,25 ml Trifluoressigsäureanhydrid (TFAA) hinzu.[13]

    • Verschließen Sie das Fläschchen und lassen Sie die Reaktion 30 Minuten bei Raumtemperatur stehen. Das TFAA reagiert mit den primären und sekundären Aminen sowie dem Alkohol und bildet flüchtige Trifluoracetyl-Derivate.

  • Probenvorbereitung: Verdünnen Sie die derivatisierte Mischung mit Dichlormethan auf eine Endkonzentration von ~0,1 mg/ml.

  • GC-MS-Bedingungen:

    • Säule: DB-5ms oder eine äquivalente 5 % Phenyl-methylpolysiloxan-Säule (30 m x 0,25 mm ID x 0,25 µm Filmdicke).

    • Trägergas: Helium bei einer konstanten Flussrate von 1,2 ml/min.

    • Injektor: Split-Modus (z. B. 20:1), Temperatur 250°C.

    • Ofenprogramm: Start bei 50°C (2 min halten), dann mit 15°C/min auf 280°C erhöhen (5 min halten).

    • MS-Transferleitung: 280°C.

    • Ionenquelle: Elektronenionisation (EI) bei 70 eV, Temperatur 230°C.

    • Scanbereich: 40-500 m/z.

  • Datenanalyse: Vergleichen Sie die erhaltenen Massenspektren mit bekannten Datenbanken (z. B. NIST) zur Identifizierung von Peaks. Berechnen Sie die Molekulargewichte der erwarteten derivatisierten Nebenprodukte, um die Identifizierung zu bestätigen.

Abschnitt 4: Referenzen

  • ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.

  • Wikipedia. (n.d.). Reductive amination.

  • Wikipedia. (n.d.). Chiral analysis.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

  • PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation.

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

  • Indian Journal of Chemistry. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)- 5- methylhexanoic acid [pregabalin].

  • YouTube. (2025). Enantioselective Hydrogenation of Carbonyls and Imines.

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

  • Chemistry Steps. (n.d.). Reductive Amination.

  • Thieme. (2022). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry.

  • Organic Chemistry Portal. (n.d.). Reduction of enamines and derivatives.

  • ScienceDirect. (n.d.). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis.

  • PMC. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Mass Spectrometry Methods for the Validation of (S)-Methyl 3-Aminopentanoate Purity

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. (S)-Methyl 3-aminopentanoate, a key intermediate in the synthesis of various pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. (S)-Methyl 3-aminopentanoate, a key intermediate in the synthesis of various pharmaceutically active compounds, is no exception. Ensuring its enantiomeric purity is critical for the safety, efficacy, and quality of the final drug product. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the validation of (S)-Methyl 3-aminopentanoate purity, offering insights into the rationale behind methodological choices and presenting supporting experimental frameworks.

The validation of analytical methods is a crucial aspect of pharmaceutical quality assurance, providing documented evidence that a method is fit for its intended purpose.[1] For chiral compounds, this includes demonstrating the method's ability to accurately and precisely quantify the desired enantiomer and its undesired counterpart.[2]

The Power of Mass Spectrometry in Chiral Analysis

Mass spectrometry (MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide structural information.[3] When coupled with a chromatographic separation technique, it offers a powerful platform for the analysis of chiral molecules. While enantiomers have identical mass spectra, their separation can be achieved by forming diastereomers through derivatization or by using a chiral stationary phase in the chromatographic system.[4][5] This allows for their individual detection and quantification by the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS): A Robust, Derivatization-Based Approach

GC-MS is a classic and powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature of amino acid esters like (S)-Methyl 3-aminopentanoate, derivatization is necessary to increase their volatility and improve their chromatographic behavior.[6] This process involves reacting the analyte with a derivatizing agent to form a less polar and more volatile derivative.

The Rationale for Derivatization

The primary reason for derivatizing (S)-Methyl 3-aminopentanoate for GC-MS analysis is to block the active hydrogen on the amine group. This reduces the polarity of the molecule, making it suitable for gas chromatography.[6] Furthermore, for chiral analysis, derivatization with a chiral reagent can create diastereomers that can be separated on a standard achiral GC column. However, a more common and often more effective approach is to use an achiral derivatizing agent followed by separation on a chiral GC column.[7][8]

Experimental Protocol: GC-MS with Derivatization

This protocol is a representative example for the chiral analysis of (S)-Methyl 3-aminopentanoate.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of racemic Methyl 3-aminopentanoate and a separate stock solution of the (S)-enantiomer in a suitable solvent (e.g., methanol).

  • Derivatization:

    • Evaporate a known amount of the sample or standard solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous pyridine and 100 µL of a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or a chloroformate-based reagent like ethyl chloroformate.[4][6]

    • Seal the vial and heat at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection.

2. GC-MS Parameters:

  • GC Column: A chiral capillary column, such as a Chirasil-Val or a cyclodextrin-based phase (e.g., CP-Chirasil-Dex CB), is crucial for enantiomeric separation.[9][10]

  • Oven Program: A temperature gradient is typically employed, for example, starting at 60°C and ramping up to 280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.[9]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample of (S)-Methyl 3-aminopentanoate Derivatization Derivatization (e.g., with MTBSTFA) Sample->Derivatization Increase Volatility GC_Injection GC Injection Derivatization->GC_Injection Chiral_Column Chiral GC Column (Separation of Enantiomers) GC_Injection->Chiral_Column MS_Detection Mass Spectrometer (Detection & Quantification) Chiral_Column->MS_Detection LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample of (S)-Methyl 3-aminopentanoate Dilution Dilution in Mobile Phase Sample->Dilution Direct Analysis LC_Injection LC Injection Dilution->LC_Injection Chiral_Column Chiral LC Column (Separation of Enantiomers) LC_Injection->Chiral_Column MSMS_Detection Tandem Mass Spec (Detection & Quantification) Chiral_Column->MSMS_Detection

Sources

Validation

The Chiral Pool Approach: Building from a Defined Stereocenter

An In-Depth Comparative Guide to the Application of Chiral β-Amino Esters in Pharmaceutical Synthesis: The Case of Sitagliptin In the landscape of modern drug development, the efficient and stereoselective synthesis of c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Application of Chiral β-Amino Esters in Pharmaceutical Synthesis: The Case of Sitagliptin

In the landscape of modern drug development, the efficient and stereoselective synthesis of chiral molecules is paramount. Chiral β-amino acids and their ester derivatives, such as (S)-Methyl 3-Aminopentanoate, represent a critical class of building blocks, or synthons, prized for their utility in constructing complex active pharmaceutical ingredients (APIs). Their value lies in providing a pre-defined stereocenter, which can be incorporated into a target molecule, thereby simplifying the synthetic challenge of controlling chirality.

This guide provides a detailed comparison of synthetic strategies for the blockbuster anti-diabetic drug, Sitagliptin. We will explore the evolution of its manufacturing process, starting from a classical "chiral pool" approach that relies on a pre-existing chiral β-amino acid intermediate. This will be objectively compared with two subsequent, industrially-proven alternatives: rhodium-catalyzed asymmetric hydrogenation and state-of-the-art biocatalytic transamination. Through an examination of reaction pathways, experimental protocols, and performance data, this guide will illuminate the scientific rationale and economic drivers that push pharmaceutical process chemistry toward greater efficiency and sustainability.

The foundational strategy for synthesizing a complex chiral molecule like Sitagliptin is to use a smaller, readily available chiral molecule as a starting point. This "chiral pool" approach leverages a stereocenter that is already correctly configured. The first-generation manufacturing process for Sitagliptin employed this logic, involving a multi-step synthesis to create the key chiral β-amino acid intermediate, which was then coupled with the heterocyclic fragment.

Causality Behind Experimental Choices

This initial route, while effective at producing the target molecule with the correct stereochemistry, involved a lengthy sequence of eight steps.[1] The key chiral amine was installed via a process that included creating a β-hydroxy carboxylic acid, converting it to a protected β-lactam, coupling it to the triazole, and finally, deprotection.[1] This linear sequence is typical of early-stage drug development where securing a reliable supply of the API for clinical trials is prioritized over process optimization. However, such lengthy routes often suffer from lower overall yields and generate significant waste, providing strong incentives for developing more efficient second-generation processes.

Representative Workflow: First-Generation Synthesis

cluster_0 Step 1-5: Chiral Intermediate Synthesis cluster_1 Step 6-8: Coupling & Deprotection A Prochiral β-Ketoester B Asymmetric Reduction A->B C (S)-β-Hydroxy Ester B->C D Multi-step Conversion (Amidation, Cyclization, etc.) C->D E Protected (R)-β-Amino Acid Intermediate D->E G Amide Coupling E->G F Triazole Heterocycle F->G H Protected Sitagliptin G->H I Deprotection H->I J Final API (Sitagliptin) I->J cluster_0 Process Logic A Prochiral Enamine (Dehydrositagliptin) C Stereoselective Hydrogen Addition A->C B Chiral Rh-JOSIPHOS Catalyst H₂ (High Pressure) B->C D Chiral Amine (Sitagliptin) C->D

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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